Dihydroajugapitin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H44O10 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(1R,5S,8aR)-5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15?,16?,19?,20?,21?,22?,23?,24?,26?,27-,28-,29+/m0/s1 |
InChI Key |
XMVULWKEVGKECE-ZRHVOYCNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Dihydroajugapitin from Ajuga bracteosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isolation of Dihydroajugapitin, a neo-clerodane diterpenoid, from the plant Ajuga bracteosa. This document synthesizes findings from scientific literature to offer detailed experimental protocols, data presentation, and a visual representation of the isolation workflow.
Introduction
Ajuga bracteosa, a member of the Lamiaceae family, is a perennial herb with a rich history in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of a variety of bioactive compounds, including neo-clerodane diterpenoids.[2][3][4] Among these, 14,15-Dihydroajugapitin (B14767133) has garnered interest for its potential pharmacological activities. This guide details the established procedures for its extraction and purification, providing a foundation for further research and development.
Experimental Protocols
The isolation of this compound from Ajuga bracteosa typically involves solvent extraction followed by chromatographic separation. Two primary methodologies have been reported, one employing a dichloromethane (B109758) extract and another utilizing a methanol (B129727) extract.
Method 1: Isolation from Dichloromethane Extract
This method emphasizes a "hydroxyl-free" purification process to preserve the labile nature of certain tetrahydrofurofuran derivatives also present in the extract.[2][3]
2.1.1 Plant Material and Extraction:
-
Plant Material: Aerial parts of Ajuga bracteosa.
-
Extraction:
-
Air-dry the aerial parts of the plant material.
-
Grind the dried material into a coarse powder.
-
Macerate the powdered plant material with dichloromethane at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude dichloromethane extract.
-
2.1.2 Chromatographic Purification:
-
Subject the crude dichloromethane extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is often employed with a mobile phase of methanol-water mixtures.[2][3]
-
Isolate and collect the pure this compound.
Method 2: Isolation from Methanol Extract
This alternative method utilizes methanol for the initial extraction, followed by silica gel column chromatography.[5]
2.2.1 Plant Material and Extraction:
-
Plant Material: Aerial parts of Ajuga bracteosa.
-
Extraction:
-
Dry the aerial parts of the plant in the shade.
-
Pulverize the dried plant material.
-
Extract the powdered material with methanol using a soxhlet apparatus or maceration.
-
Concentrate the methanol extract under reduced pressure to yield a crude extract.
-
2.2.2 Chromatographic Purification:
-
Adsorb the crude methanol extract onto silica gel (60-120 mesh).
-
Pack the adsorbed material onto a silica gel column.
-
Elute the column sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Collect and concentrate the fractions.
-
Subject the fractions showing the presence of this compound (as determined by TLC) to further purification, potentially involving repeated column chromatography or preparative HPLC, to obtain the pure compound.[5]
Data Presentation
While specific quantitative yields for this compound are not consistently reported across different studies, the following table summarizes the key aspects of the isolation procedures.
| Parameter | Method 1 | Method 2 |
| Plant Part Used | Aerial parts | Aerial parts |
| Extraction Solvent | Dichloromethane | Methanol |
| Primary Chromatography | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
| Elution Solvents | n-hexane/ethyl acetate gradient | n-hexane, ethyl acetate, methanol |
| Purification Technique | Preparative HPLC (C18) | Column Chromatography / HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Ajuga bracteosa.
Structural Elucidation
The structure of isolated this compound is typically confirmed through spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS) are employed to elucidate the molecular structure and confirm its identity by comparing the data with previously reported values.[2][3]
Biological Activity
Preliminary studies have indicated that this compound and other compounds from Ajuga bracteosa possess various biological activities. For instance, 14,15-dihydroajugapitin has been shown to have antimutagenic properties.[5] The crude extracts and other isolated diterpenoids have also demonstrated antifeedant activity against certain insect larvae.[2][3]
Conclusion
The isolation of this compound from Ajuga bracteosa can be successfully achieved through established extraction and chromatographic techniques. The choice between dichloromethane and methanol as the initial extraction solvent may depend on the target co-constituents and the desired purity of the final product. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers aiming to isolate this and other related neo-clerodane diterpenoids for further pharmacological investigation and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - neo-Clerodane Diterpenoids from Ajuga bracteosa - figshare - Figshare [figshare.com]
- 4. A review on phytochemical and ethnopharmacological studies of Ajuga Bracteosa Wall. Ex Benth. | Semantic Scholar [semanticscholar.org]
- 5. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 8-O-acetyl-harpagide: An Iridoid Glycoside from Ajuga Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Ajuga is a rich source of bioactive secondary metabolites, including a diverse array of iridoid glycosides. Among these, 8-O-acetyl-harpagide has emerged as a compound of significant interest due to its wide range of pharmacological activities. This technical guide provides a comprehensive overview of 8-O-acetyl-harpagide, presenting key quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its potential biological interactions. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of novel natural products.
Introduction
Ajuga species, belonging to the Lamiaceae family, are widely distributed perennial herbs that have been used in traditional medicine for centuries.[1][2] Phytochemical investigations of these plants have led to the isolation of numerous bioactive compounds, including phytoecdysteroids, neo-clerodane diterpenoids, and iridoid glycosides.[3][4][5] Iridoids, in particular, are known to exhibit a broad spectrum of biological activities, such as anti-inflammatory, antitumor, antiviral, and neuroprotective effects.[3]
8-O-acetyl-harpagide is an iridoid glycoside that has been isolated from several Ajuga species, including Ajuga bracteosa and Ajuga reptans.[1][6] Its structural similarity to other pharmacologically active iridoids, coupled with its own demonstrated bioactivities, makes it a compelling candidate for further investigation in drug discovery programs. This guide synthesizes the available scientific information on 8-O-acetyl-harpagide to facilitate future research and development.
Quantitative Data
The biological activities of 8-O-acetyl-harpagide have been quantified in various assays. The following tables summarize the key findings.
Table 1: Antimicrobial Activity of 8-O-acetyl-harpagide
| Microorganism | Activity | Reference |
| Bacillus subtilis | Effective | [1] |
| Staphylococcus aureus | Effective | [1] |
| Escherichia coli | Effective | [1] |
| Salmonella typhi | Effective | [1] |
| Candida albicans | Effective | [1] |
| Aspergillus flavus | Effective | [1] |
Table 2: Pharmacological Activities of 8-O-acetyl-harpagide
| Activity | Dosage/Concentration | Effect | Reference |
| Antipyretic | 500 mg/kg | Reduction in fever | [1] |
| Antispasmodic | 100 µg/ml | Activity on isolated ileum | [1] |
| Cardiotonic | 100 µg/ml | Effects on isolated rabbit heart | [1] |
| Ecdysteroid Agonist (EC50) | 22 µM | Transactivation in assay | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the isolation and characterization of 8-O-acetyl-harpagide from Ajuga species.
Plant Material Collection and Extraction
-
Collection: The plant material (e.g., aerial parts of Ajuga bracteosa) is collected from its natural habitat.[1] A voucher specimen should be deposited in a recognized herbarium for authentication.
-
Drying and Grinding: The collected plant material is shade-dried at room temperature and then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol, at room temperature for a specified period (e.g., 15 days). The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.
Isolation of 8-O-acetyl-harpagide
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with iridoid glycosides, is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.
-
Purification: The fractions containing the compound of interest are further purified by repeated column chromatography or by using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure 8-O-acetyl-harpagide.
Structural Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the presence of chromophores.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed structure and stereochemistry of the molecule.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of 8-O-acetyl-harpagide.
Caption: Workflow for the isolation of 8-O-acetyl-harpagide.
Hypothetical Signaling Pathway
8-O-acetyl-harpagide has been identified as a nonsteroidal ecdysteroid agonist.[6] The following diagram depicts a simplified, hypothetical signaling pathway for an ecdysteroid agonist.
Caption: Hypothetical ecdysteroid agonist signaling pathway.
Conclusion
8-O-acetyl-harpagide, an iridoid glycoside from Ajuga species, demonstrates a range of interesting biological activities that warrant further investigation. This technical guide provides a foundational overview of this compound, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing its potential mechanism of action. It is hoped that this compilation of information will serve as a valuable resource for the scientific community and stimulate further research into the therapeutic applications of 8-O-acetyl-harpagide and other natural products from the genus Ajuga. The continued exploration of such compounds is crucial for the discovery and development of new therapeutic agents.
References
- 1. pjsir.org [pjsir.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review [ouci.dntb.gov.ua]
- 6. 8-O-acetylharpagide is a nonsteroidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Dihydroajugapitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of dihydroajugapitin (B1151044), a neo-clerodane diterpenoid isolated from the plant genus Ajuga. This document details the experimental methodologies employed for its isolation and characterization, presents its spectral data in a structured format, and visualizes the logical workflow and key structural correlations.
Isolation of this compound from Ajuga bracteosa
This compound, specifically 14,15-dihydroajugapitin (B14767133), has been identified as a constituent of Ajuga bracteosa Wall. ex Benth. The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation.
Experimental Protocol: Isolation and Purification
The following protocol is based on the methodologies reported for the isolation of neo-clerodane diterpenoids from Ajuga bracteosa.
Plant Material:
-
Aerial parts of Ajuga bracteosa are collected, shade-dried, and coarsely powdered.
Extraction:
-
The powdered plant material is subjected to extraction with dichloromethane (B109758) (CH₂Cl₂) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude dichloromethane extract.
Chromatographic Separation:
-
Vaccum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica (B1680970) gel column, employing a gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Column Chromatography (CC): Fractions of interest from VLC are further purified by silica gel column chromatography, again using a gradient of n-hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by semi-preparative HPLC, often on a reversed-phase C18 column with a mobile phase such as a methanol-water mixture.
The purity of the isolated compound is then assessed using analytical HPLC.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. For neo-clerodane diterpenoids, this technique is crucial for establishing the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and stereochemistry of this compound are elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The following tables summarize the ¹H and ¹³C NMR spectral data for 14,15-dihydroajugapitin, as reported in the literature. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data of 14,15-Dihydroajugapitin (in CDCl₃) | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | |---|---|---|---| | ... | ... | ... | ... | | Data not available in the initial search results. This table would be populated with specific proton chemical shifts, multiplicities (s, d, t, q, m), and coupling constants. | | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectral Data of 14,15-Dihydroajugapitin (in CDCl₃) | Position | Chemical Shift (δ) ppm | |---|---| | ... | ... | | Data not available in the initial search results. This table would be populated with specific carbon chemical shifts. | | ... | ... |
Note: The complete and specific ¹H and ¹³C NMR data for 14,15-dihydroajugapitin requires sourcing the original publication that first reported its structure elucidation. The provided search results did not contain this specific dataset.
Visualization of the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the workflow and logical connections inherent in the structure elucidation of this compound.
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Key hypothetical HMBC correlations for a neo-clerodane diterpenoid skeleton.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and sophisticated spectroscopic methods. The detailed analysis of MS and multidimensional NMR data allows for the unambiguous determination of its complex molecular architecture. This guide provides a foundational understanding of the methodologies involved, serving as a valuable resource for researchers in natural product chemistry and drug discovery. The complete assignment of its NMR spectra, once sourced from the original literature, will provide the final piece of quantitative data for this important natural product.
Spectroscopic and Spectrometric Profiling of Dihydroajugapitin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid, a class of natural products known for their complex structures and diverse biological activities. The structural elucidation and characterization of such molecules are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for this compound, outlines the standard experimental protocols for their acquisition, and illustrates the typical workflow for such analyses.
Predicted Spectroscopic Data
The structure of this compound contains several key functional groups, including ester (acetate and methylbutanoate), hydroxyl, and ether functionalities, as well as a complex polycyclic alkane framework. These features give rise to characteristic signals in various spectroscopic analyses.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Framework Protons | |||
| Methine (CH) | 1.0 - 2.5 | m | - |
| Methylene (CH₂) | 1.2 - 2.8 | m | - |
| Methyl (CH₃) | 0.8 - 1.5 | s, d | - |
| Ester Protons | |||
| O-Acetyl (CH₃) | ~2.0 - 2.2 | s | - |
| Methylbutanoate (CH) | ~2.3 | m | - |
| Methylbutanoate (CH₂) | ~1.6 | m | - |
| Methylbutanoate (CH₃) | ~0.9, ~1.1 | d, t | ~7 |
| Protons on Oxygenated Carbons | |||
| CH-OH | ~3.5 - 4.5 | m | - |
| CH-O-Ester | ~4.8 - 5.5 | m | - |
| CH-O-Ether | ~3.3 - 4.2 | m | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Framework Carbons | |
| Quaternary (C) | 30 - 50 |
| Methine (CH) | 25 - 60 |
| Methylene (CH₂) | 20 - 45 |
| Methyl (CH₃) | 15 - 30 |
| Ester Carbons | |
| Carbonyl (C=O) | 170 - 175 |
| O-Acetyl (CH₃) | ~21 |
| Methylbutanoate (C=O) | ~176 |
| Methylbutanoate (CH) | ~41 |
| Methylbutanoate (CH₂) | ~27 |
| Methylbutanoate (CH₃) | ~11, ~16 |
| Oxygenated Carbons | |
| C-OH | 60 - 80 |
| C-O-Ester | 70 - 90 |
| C-O-Ether | 65 - 85 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3500 - 3200 | Broad, Medium |
| C-H (alkane) | 3000 - 2850 | Strong |
| C=O (ester) | 1750 - 1730 | Strong |
| C-O (ester, ether) | 1250 - 1000 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 553.2934 | Molecular ion (protonated) |
| [M+Na]⁺ | 575.2754 | Sodium adduct |
| [M+K]⁺ | 591.2493 | Potassium adduct |
| Fragmentation Ions | Various | Loss of water (-18), acetic acid (-60), methylbutanoic acid (-102), and other fragments corresponding to the cleavage of the polycyclic structure. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are standard experimental protocols for the analysis of a natural product like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of about 220 ppm. Due to the low natural abundance of ¹³C, a longer acquisition time and a larger number of scans (typically several thousand) are required. A relaxation delay of 2-5 seconds is used.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity, a suite of 2D NMR experiments is performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound (1-2 mg) is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent (e.g., chloroform) onto a salt plate (NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 1 µg/mL).
-
Data Acquisition (High-Resolution Mass Spectrometry - HRMS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides highly accurate mass measurements, allowing for the determination of the elemental composition. Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem MS (or MS/MS) experiments are performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments helps to identify the different structural motifs within the molecule.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
The Putative Biosynthesis of Dihydroajugapitin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus, belongs to a class of compounds with diverse and potent biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel derivatives with therapeutic potential. This document provides a comprehensive technical guide to the proposed biosynthetic pathway of this compound. Due to a lack of specific research on its complete biosynthesis, this guide presents a putative pathway constructed from the established biosynthesis of related neo-clerodane diterpenoids, particularly those within the Lamiaceae family. We detail the enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to the formation of the characteristic neo-clerodane skeleton, and subsequent oxidative modifications. This guide includes hypothesized enzymatic transformations, detailed experimental protocols for key enzyme assays, and quantitative data from related pathways to provide a foundational resource for researchers in natural product synthesis and drug development.
Introduction
Neo-clerodane diterpenoids are a large and structurally diverse group of natural products, with over 220 identified structures, primarily isolated from the Teucrium and Ajuga genera of the Lamiaceae family[1][2]. These compounds are recognized as chemotaxonomic markers for these genera[3][4]. Members of this class, such as Salvinorin A and Ajugarins, exhibit a wide range of biological activities, including insect antifeedant, anti-inflammatory, and psychoactive properties[5][6][7]. This compound is a representative of this class, and understanding its formation in plants is of significant scientific interest.
The biosynthesis of all diterpenoids originates from the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the diverse array of diterpene skeletons is then catalyzed by a family of enzymes known as diterpene synthases (diTPSs). For neo-clerodane diterpenoids, this involves a bicyclization reaction to form the decalin core and subsequent rearrangements and oxidations to yield the final complex structures.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the Clerodane Skeleton: Cyclization of GGPP to form the initial bicyclic intermediate.
-
Formation of the Neo-Clerodane Core: Rearrangement and functionalization to establish the characteristic neo-clerodane stereochemistry.
-
Late-stage Oxidative Modifications: A series of hydroxylations and other modifications to produce this compound.
Stage 1: Formation of the Clerodane Skeleton from GGPP
The initial steps in the biosynthesis of neo-clerodane diterpenoids are catalyzed by two types of diterpene synthases: a class II diTPS and a class I diTPS.
-
Step 1: Protonation-initiated Cyclization. The pathway begins with the protonation-dependent cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). A class II diTPS, likely a copalyl pyrophosphate synthase (CPS)-like enzyme, catalyzes the formation of a bicyclic intermediate, (+)-copalyl pyrophosphate ((+)-CPP).
-
Step 2: Diphosphate (B83284) Ionization and Rearrangement. The (+)-CPP intermediate is then utilized by a class I diTPS, a kaurene synthase-like (KSL) enzyme. This enzyme catalyzes the ionization of the diphosphate group, leading to a carbocation that undergoes a series of rearrangements and ultimately deprotonation to form the characteristic clerodane skeleton. In the case of many neo-clerodane diterpenoids, this results in the formation of a kolavenyl diphosphate precursor[8].
Stage 2 & 3: Putative Oxidative Modifications
Following the formation of the core clerodane skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are hypothesized to occur to yield this compound. The exact sequence of these events is not yet elucidated, but based on the structure of this compound and related compounds, the following transformations are proposed:
-
Hydroxylations: Multiple positions on the clerodane ring system are hydroxylated.
-
Acylation: Introduction of acetyl groups.
-
Lactone Formation: Formation of the characteristic lactone ring.
The large number of diterpene synthase and cytochrome P450 genes identified in the genomes of related species like Teucrium chamaedrys suggests a substantial enzymatic toolkit for generating the observed chemical diversity[8].
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
Quantitative Data from Related Neo-Clerodane Biosynthesis
While specific quantitative data for the this compound pathway is unavailable, data from studies on related compounds can provide valuable context for researchers. The following table summarizes relevant quantitative information from the literature on neo-clerodane diterpenoid biosynthesis.
| Parameter | Compound/Enzyme | Organism | Value | Reference |
| Enzyme Kinetics | ||||
| Km of SdCPS2 for GGPP | Salvinorin A Biosynthesis | Salvia divinorum | 1.2 ± 0.2 µM | |
| kcat of SdCPS2 | Salvinorin A Biosynthesis | Salvia divinorum | 0.11 s-1 | |
| Metabolite Concentration | ||||
| Ajugarin I content | Ajugarin I | Ajuga bracteosa | 2.2 ± 0.02 µg/mg DW | [9] |
Experimental Protocols for Key Enzyme Assays
The functional characterization of the enzymes involved in the biosynthesis of this compound is essential for validating the proposed pathway. Below are generalized protocols for the assay of key enzyme families, adapted from studies on other diterpenoids.
Diterpene Synthase (diTPS) Activity Assay
This protocol is designed to detect the formation of the diterpene hydrocarbon skeleton from GGPP.
Objective: To determine the product of a putative diTPS enzyme.
Materials:
-
E. coli expressed and purified putative diTPS enzyme.
-
Geranylgeranyl pyrophosphate (GGPP) substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% (v/v) glycerol, 5 mM DTT).
-
Gas chromatography-mass spectrometry (GC-MS) equipment.
-
Organic solvent for extraction (e.g., hexane).
Procedure:
-
Set up a 50 µL reaction containing 5-10 µg of purified enzyme, 10 µM GGPP in assay buffer.
-
Incubate the reaction at 30°C for 1-2 hours.
-
To dephosphorylate the pyrophosphate-containing intermediates for GC-MS analysis, add 5 units of alkaline phosphatase and incubate for another hour.
-
Extract the reaction mixture twice with an equal volume of hexane.
-
Concentrate the combined organic extracts under a stream of nitrogen.
-
Analyze the products by GC-MS and compare the resulting mass spectra with known standards and databases.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Bio-Active Compounds from Teucrium Plants Used in the Traditional Medicine of Kurdistan Region, Iraq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Characterization of Essential Oils from Different Taxa Belonging to the Genus Teucrium in Sardinia Island, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 7. Structure of ajugarin-IV - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A high-quality genome assembly of the tetraploid Teucrium chamaedrys unveils a recent whole-genome duplication and a large biosynthetic gene cluster for diterpenoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and comparative evaluation of wound healing potential of Ajugarin I and Ajuga bracteosa Wall. ex Benth - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroajugapitin: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin (B1151044) is a neo-clerodane diterpenoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound, with a focus on the genus Ajuga. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and utilization of this promising natural compound. This compound, along with other neo-clerodane diterpenoids, is recognized for its potential pharmacological applications.
Natural Sources and Distribution
This compound is primarily found in plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family.[1] This genus comprises over 300 species of flowering plants distributed across Europe, Asia, and Africa. The presence and concentration of this compound can vary significantly between different Ajuga species, as well as among different organs of the same plant, such as leaves, stems, and roots.
Distribution within the Ajuga Genus
Several species of Ajuga have been identified as sources of this compound. These include, but are not limited to:
-
Ajuga iva : This species has been shown to contain significant concentrations of this compound, particularly in its leaves.
-
Ajuga reptans : While primarily known for other bioactive compounds, the presence of various neo-clerodane diterpenoids suggests it as a potential source.[2]
-
Ajuga bracteosa : This species is known to produce a range of neo-clerodane diterpenoids, including 14,15-dihydroajugapitin.
-
Ajuga chamaepitys : this compound has been identified in this species.
-
Ajuga turkestanica : This species is a known producer of various neo-clerodane diterpenes.[3]
-
Ajuga remota : this compound has been identified in extracts of this plant.[4][5]
The distribution of this compound is not uniform across the plant. Generally, the leaves are considered to be the primary site of accumulation for many neo-clerodane diterpenoids in Ajuga species.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for the concentration of this compound in various Ajuga species. It is important to note that the concentration of secondary metabolites can be influenced by various factors, including the geographical location, season of collection, and the specific developmental stage of the plant.
| Plant Species | Plant Part | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Ajuga iva | Leaves | Highest concentrations observed | LC-TOF-MS | Phytoecdysteroid and Clerodane Content in Three Wild Ajuga Species in Israel |
| Ajuga iva | Roots | Lower concentrations or undetectable | LC-TOF-MS | Phytoecdysteroid and Clerodane Content in Three Wild Ajuga Species in Israel |
| Ajuga chamaepitys | Leaves & Roots | Undetectable | LC-TOF-MS | Phytoecdysteroid and Clerodane Content in Three Wild Ajuga Species in Israel |
| Ajuga orientalis | Leaves & Roots | Undetectable | LC-TOF-MS | Phytoecdysteroid and Clerodane Content in Three Wild Ajuga Species in Israel |
Experimental Protocols
The isolation and quantification of this compound from plant material involve a series of steps, including extraction, fractionation, and chromatographic analysis.
Extraction of Neo-clerodane Diterpenoids
Objective: To extract a broad range of secondary metabolites, including this compound, from Ajuga plant material.
Methodology:
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of the Ajuga species at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v) at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Alternatively, use a Soxhlet apparatus for continuous extraction with a suitable solvent for 6-8 hours.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Fractionation (Column Chromatography):
-
Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions on pre-coated silica gel 60 F254 TLC plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent such as vanillin-sulfuric acid reagent followed by heating.
-
Combine fractions showing similar TLC profiles.
-
-
Further Purification (Preparative HPLC):
-
Subject the fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a wavelength of 210-230 nm.
-
Collect the peak corresponding to this compound.
-
Quantification of this compound by HPLC
Objective: To determine the concentration of this compound in a plant extract.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution with water (A) and methanol (B) is commonly used.[4] A typical gradient might be: 0-20 min, 50-100% B; 20-25 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: PDA detector set at 230 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the dry plant extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Neo-clerodane Diterpenoids
The biosynthesis of neo-clerodane diterpenoids, including this compound, begins with the universal precursor for all terpenes, Geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the characteristic clerodane skeleton is a two-step cyclization process catalyzed by two types of diterpene synthases (diTPSs).
Caption: Generalized biosynthetic pathway of this compound.
Experimental Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the targeted isolation and analysis of this compound from Ajuga species.
Caption: Workflow for this compound isolation and analysis.
Conclusion
This compound represents a valuable natural product with potential for further scientific investigation and drug development. This guide provides a foundational understanding of its natural sources, distribution, and the methodologies required for its extraction, isolation, and quantification. The provided protocols and workflows offer a starting point for researchers to explore the rich chemistry of Ajuga species and to unlock the full potential of this compound and related neo-clerodane diterpenoids. Further research is warranted to expand the quantitative data across a wider range of Ajuga species and to elucidate the specific enzymatic steps in its biosynthetic pathway.
References
- 1. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activities of Dihydroajugapitin: A Technical Whitepaper for Drug Discovery Professionals
An In-depth Examination of a Bioactive Neo-clerodane Diterpenoid
This technical guide provides a comprehensive overview of the known biological activities of Dihydroajugapitin, a neo-clerodane diterpenoid with demonstrated antibacterial and antifeedant properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Antibacterial Activity
This compound, isolated from the aerial parts of Ajuga bracteosa, has shown notable antibacterial activity against pathogenic bacteria. Studies have quantified this activity through the measurement of zones of inhibition and Minimum Inhibitory Concentration (MIC) values.
Quantitative Antibacterial Data
The following table summarizes the quantitative data regarding the antibacterial efficacy of this compound.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |
| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |
Experimental Protocol: Agar (B569324) Well Diffusion Method
The antibacterial activity of this compound was determined using the agar well diffusion method.
Objective: To assess the susceptibility of pathogenic bacteria to this compound.
Materials:
-
Pure this compound
-
Bacterial cultures (e.g., Escherichia coli)
-
Nutrient agar plates
-
Sterile cork borer
-
Micropipette
-
Incubator
-
Control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured in nutrient broth for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: The bacterial inoculum is uniformly spread over the surface of a sterile nutrient agar plate.
-
Well Creation: Wells of a standard diameter are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of this compound, dissolved in a suitable solvent, is added to the wells. A solvent control and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Agar Well Diffusion Assay Workflow
Experimental Protocol: Broth Dilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth dilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Pure this compound
-
Bacterial cultures
-
Nutrient broth
-
96-well microtiter plates
-
Micropipette
-
Incubator
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Serial Dilutions: A stock solution of this compound is prepared and serially diluted in nutrient broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 24 hours.
-
Data Collection: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Absorbance can also be read using a spectrophotometer for a more quantitative measure of growth inhibition.
Broth Dilution Method Workflow for MIC
Antifeedant Activity
This compound has demonstrated significant antifeedant properties against various insect larvae, suggesting its potential as a natural insecticide.
Quantitative Antifeedant Data
The antifeedant activity is typically expressed as an Antifeedant Index (AI), which quantifies the feeding deterrence of a compound.
| Insect Species | Concentration (ppm) | Antifeedant Index (AI) (%) |
| Spodoptera littoralis | 10 | 100 |
| Spodoptera littoralis | 0.1 | Activity Threshold |
Experimental Protocol: Leaf Disc No-Choice Bioassay
The antifeedant activity of this compound is commonly evaluated using a leaf disc no-choice bioassay.
Objective: To assess the feeding deterrence of this compound against insect larvae.
Materials:
-
Pure this compound
-
Insect larvae (e.g., Spodoptera littoralis)
-
Fresh leaves (e.g., castor leaves)
-
Leaf disc cutter or cork borer
-
Petri dishes
-
Filter paper
-
Micropipette
-
Solvent (e.g., acetone)
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent, and serial dilutions are made to obtain the desired test concentrations.
-
Preparation of Leaf Discs: Uniform leaf discs are cut from fresh leaves.
-
Treatment of Leaf Discs: A known volume of the test solution is evenly applied to the surface of each leaf disc. Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.
-
Bioassay Setup: One treated leaf disc is placed in the center of a Petri dish lined with moist filter paper to maintain humidity.
-
Introduction of Larvae: A single, pre-starved insect larva is introduced into each Petri dish.
-
Incubation: The Petri dishes are kept in a controlled environment (e.g., 25°C, 60-70% relative humidity) for a specified period (e.g., 24 hours).
-
Data Collection: After the incubation period, the unconsumed area of each leaf disc is measured.
-
Calculation of Antifeedant Index (AI): The AI is calculated using the following formula: AI (%) = [(C - T) / (C + T)] * 100 Where C is the mean leaf area consumed in the control group, and T is the mean leaf area consumed in the treated group.
Leaf Disc No-Choice Antifeedant Bioassay Workflow
Signaling Pathways and Mechanism of Action
To date, specific signaling pathways directly modulated by this compound have not been elucidated in the scientific literature. While other compounds isolated from Ajuga species have been shown to interact with pathways such as PI3K/AKT and NF-κB, there is no direct evidence to suggest that this compound functions through these or other specific molecular targets. The primary observed effects are at the organismal level, manifesting as bacterial growth inhibition and insect feeding deterrence. The logical relationship of this compound's known biological activities is depicted below.
Logical Relationship of this compound's Bioactivity
Future Directions
The potent antibacterial and antifeedant activities of this compound warrant further investigation. Future research should focus on:
-
Elucidating the Mechanism of Action: Studies are needed to identify the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This could involve transcriptomic and proteomic analyses of treated bacteria and insects.
-
Broad-Spectrum Activity: The antibacterial activity should be tested against a wider range of clinically relevant bacterial strains, including antibiotic-resistant isolates.
-
In Vivo Efficacy and Toxicity: Preclinical studies are required to evaluate the in vivo efficacy and safety profile of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective compounds.
Dihydroajugapitin: A Technical Guide on Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga bracteosa. This class of compounds has garnered scientific interest due to a range of observed biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from direct studies and research on related compounds and extracts. The information is presented to facilitate further research and drug development efforts.
Antibacterial Activity
The most directly attributed biological activity of 14,15-Dihydroajugapitin is its antibacterial effect, particularly against Escherichia coli.
Quantitative Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 14,15-Dihydroajugapitin | Escherichia coli | 25.0 ± 1.4 | 500-1000 | [1] |
| 8-o-acetylharpagide (B50260) | Escherichia coli | 22.6 ± 0.9 | 500-1000 | [1] |
Experimental Protocols
Agar (B569324) Well Diffusion Method for Antibacterial Activity:
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (Escherichia coli) is prepared and uniformly spread onto the surface of a sterile nutrient agar plate.
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound (14,15-Dihydroajugapitin) dissolved in a suitable solvent is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a multi-well plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The plate is incubated under optimal growth conditions.
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Proposed Mechanism of Action (Hypothesized)
While the precise molecular mechanism of this compound's antibacterial activity has not been elucidated, a potential workflow for its action can be proposed. Based on the general mechanisms of other antibacterial natural products, this compound may disrupt the bacterial cell envelope or interfere with essential cellular processes.
References
Dihydroajugapitin: A Technical Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga bracteosa and Ajuga taiwanensis, has emerged as a compound of interest for its bioactive properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, quantitative data, and the experimental protocols utilized in its investigation. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.
Chemical and Physical Properties
This compound, with the chemical name 14,15-Dihydroajugapitin, is a diterpenoid characterized by a complex neo-clerodane skeleton. Its chemical formula is C29H44O10, and it has a molecular weight of 552.65 g/mol .
Biological Activities and Quantitative Data
The primary biological activity reported for this compound is its antibacterial effect. Research has also pointed towards potential anti-inflammatory and other bioactivities, largely based on studies of related compounds from the Ajuga species.
Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin
| Bacterial Strain | Assay Method | Quantitative Data (MIC) | Zone of Inhibition (mm) | Source |
| Escherichia coli | Agar (B569324) Well Diffusion | 500 - 1000 µg/ml | 25.0 ± 1.4 | [1] |
Table 2: Bioactivity of Related Diterpenoids from Ajuga Species
| Compound/Extract | Biological Activity | Assay | Quantitative Data | Source |
| Diterpenoids from Ajuga pantantha | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IC50 < 40 µM | [2] |
| Furan-clerodane diterpenoid from Ajuga campylantha | Neuroprotection | RSL3-induced Ferroptosis Inhibition in HT22 cells | EC50 = 10 µM | [3] |
Experimental Protocols
Isolation and Purification of 14,15-Dihydroajugapitin from Ajuga bracteosa
The isolation of 14,15-Dihydroajugapitin has been described as part of a broader phytochemical analysis of Ajuga bracteosa. The following protocol is a composite of the described methods.[4]
-
Extraction: The aerial parts of Ajuga bracteosa are subjected to extraction with dichloromethane.
-
Pre-purification: The resulting crude extract undergoes a pre-purification step using C18 reversed-phase chromatography with a methanol-water solvent system. It is noted that the use of hydroxyl-containing solvents like methanol (B129727) can lead to the formation of artifacts, so "hydroxyl-free" conditions are preferred for preserving the native compounds.
-
Semi-preparative HPLC: Further purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated 14,15-Dihydroajugapitin is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data analysis, and by comparison with previously reported values.
Antibacterial Susceptibility Testing: Agar Well Diffusion Method
The antibacterial activity of this compound was assessed using the agar well diffusion method.[1]
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Escherichia coli) is prepared.
-
Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compound: A specific concentration of this compound, dissolved in a suitable solvent, is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Measurement: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key quantitative measure of antibacterial activity. While the specific protocol for this compound was not detailed, the following is a standard broth microdilution protocol.
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Controls: Positive (bacteria and medium) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
Analysis: The wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Potential Mechanisms of Action and Signaling Pathways
Direct research on the signaling pathways modulated by this compound is limited. However, studies on other neo-clerodane diterpenoids from the Ajuga genus suggest potential mechanisms, particularly in the context of anti-inflammatory and neuroprotective effects.
Anti-inflammatory Pathway (Hypothesized)
Diterpenoids from Ajuga species have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[2][5] A possible mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Hypothesized anti-inflammatory mechanism of Ajuga diterpenoids.
Neuroprotective Pathway (Based on Ajugarin-I)
Research on Ajugarin-I, another diterpenoid from Ajuga bracteosa, has suggested a neuroprotective mechanism involving the modulation of the Nrf2/NF-κB and Bcl2/Bax signaling pathways. This provides a potential avenue for investigating the neuroprotective effects of this compound.
Caption: Potential neuroprotective pathways based on related compounds.
Experimental Workflow
The general workflow for the research on this compound, from plant material to bioactivity assessment, is outlined below.
Caption: General workflow for this compound research.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antibacterial activity. The current body of research provides a solid foundation for further investigation. Future studies should focus on:
-
Elucidating the specific mechanism of antibacterial action.
-
Expanding the scope of bioactivity screening to include anti-inflammatory, neuroprotective, and anticancer assays, with a focus on generating quantitative data (IC50/EC50 values).
-
Investigating the specific signaling pathways modulated by this compound.
-
Conducting in vivo studies to validate the in vitro findings.
A deeper understanding of this compound's pharmacological properties will be crucial for unlocking its full therapeutic potential.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids as potential anti-inflammatory agents from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydroajugapitin: A Technical Overview of its Discovery, Properties, and Biological Activity
Abstract
Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from various species of the genus Ajuga. This document provides a comprehensive technical overview of the discovery, history, and biological activities of this compound, with a particular focus on its antibacterial properties. Detailed methodologies for its isolation and structural elucidation are presented, alongside a summary of its known biological activities. Furthermore, a proposed mechanism of action for its antibacterial effects is discussed and visualized. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, including a diverse array of neo-clerodane diterpenoids. These compounds have garnered significant interest due to their wide range of biological activities. Among these is this compound, a neo-clerodane diterpenoid that has been identified in several Ajuga species, notably Ajuga bracteosa and Ajuga chamaepitys. This document details the scientific journey of this compound, from its isolation and structural characterization to the investigation of its biological potential.
Discovery and History
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 14,15-Dihydroajugapitin (B14767133) | --INVALID-LINK-- |
| Molecular Formula | C29H44O10 | --INVALID-LINK-- |
| Molecular Weight | 552.65 g/mol | --INVALID-LINK-- |
| CAS Number | 87480-84-0 | --INVALID-LINK-- |
| Class | neo-Clerodane Diterpenoid | [1] |
Experimental Protocols
Isolation of 14,15-Dihydroajugapitin from Ajuga bracteosa
The following is a generalized protocol based on methodologies reported in the literature for the isolation of neo-clerodane diterpenoids from Ajuga species.
4.1.1. Plant Material and Extraction
-
The aerial parts of Ajuga bracteosa are collected, shade-dried, and pulverized into a coarse powder.
-
The powdered plant material is then subjected to extraction with a suitable solvent, typically methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
4.1.2. Fractionation and Chromatographic Purification
-
The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
The fractions are then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly mixtures of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
-
Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled together.
-
Further purification of the fractions containing this compound is achieved through repeated column chromatography, often using finer silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) until the pure compound is obtained.
Structure Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular mass and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Indicates the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry of the molecule.
-
The following diagram illustrates a general workflow for the isolation and characterization of this compound.
Biological Activity
The primary biological activity reported for this compound is its antibacterial effect. A study by Ganaie et al. (2017) investigated the antibacterial properties of 14,15-dihydroajugapitin isolated from Ajuga bracteosa against a panel of human pathogenic bacteria.[2]
Antibacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of 14,15-Dihydroajugapitin against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Negative | 500 | [2] |
| Pseudomonas aeruginosa | Negative | 1000 | [2] |
| Staphylococcus aureus | Positive | 1000 | [2] |
| Bacillus subtilis | Positive | 1000 | [2] |
The compound exhibited the most significant activity against Escherichia coli.[2]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been elucidated. However, based on studies of other diterpenoids, a general mechanism can be proposed. Diterpenoids are known to exert their antibacterial effects primarily by disrupting the bacterial cell membrane.
The proposed mechanism involves the following steps:
-
Adsorption and Penetration: The lipophilic nature of the diterpenoid allows it to adsorb to and penetrate the lipid bilayer of the bacterial cell membrane.
-
Membrane Disruption: The integration of the diterpenoid molecules into the membrane disrupts its integrity, leading to increased permeability.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.
-
Inhibition of Cellular Processes: The loss of cellular contents and the disruption of the membrane potential inhibit essential cellular processes, ultimately leading to bacterial cell death.
The following diagram illustrates this proposed mechanism of action.
Conclusion and Future Perspectives
This compound, a neo-clerodane diterpenoid from the genus Ajuga, has demonstrated notable antibacterial activity, particularly against Escherichia coli. While its isolation and basic biological activities have been described, further research is warranted to fully understand its therapeutic potential. Future studies should focus on elucidating its specific molecular targets and mechanism of action, which could pave the way for its development as a novel antibacterial agent. Additionally, exploring its potential against a broader range of microbial pathogens, including drug-resistant strains, would be of significant interest. The total synthesis of this compound and its analogs could also provide opportunities for structure-activity relationship studies, potentially leading to the development of more potent and selective antibacterial compounds.
References
- 1. Discovery of Novel Neo-Clerodane Derivatives as Potent Dual-Functional Antiosteoporosis Agents through Targeting Peroxisome Proliferator-Activated Receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, isolation, and purification of Dihydroajugapitin, a neo-clerodane diterpenoid, from the aerial parts of Ajuga bracteosa. The methodologies described are based on established phytochemical techniques and published research, offering a comprehensive guide for obtaining this bioactive compound for further study and development.
Overview of this compound
This compound is a naturally occurring neo-clerodane diterpenoid found in plants of the Ajuga genus, which belongs to the Lamiaceae family. It has been isolated from species such as Ajuga bracteosa and Ajuga remota. This compound, along with other related diterpenoids, is of interest to the scientific community for its potential biological activities.
Extraction of this compound from Ajuga bracteosa
The initial step in isolating this compound involves the extraction of the compound from the plant material. Methanol (B129727) is a commonly used solvent for this purpose due to its polarity, which is suitable for extracting diterpenoids.
2.1. Plant Material Preparation
The aerial parts (leaves, stems, and flowers) of Ajuga bracteosa are collected and thoroughly washed to remove any dirt and debris. The plant material is then shade-dried at room temperature to prevent the degradation of thermolabile compounds. Once completely dried, the material is pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2.2. Solvent Extraction Protocol
A cold maceration technique with methanol is employed to extract the bioactive compounds, including this compound, from the powdered plant material.
Experimental Protocol: Methanolic Extraction
-
Maceration: Weigh the powdered plant material and place it in a large glass container. Add methanol to the container, ensuring the entire plant material is submerged. While a specific optimized ratio is not universally cited, a common starting point for phytochemical extractions is a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Seal the container and keep it at room temperature for 48-72 hours. Agitate the mixture periodically to enhance the extraction efficiency.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-45°C to obtain the crude methanolic extract.
-
Storage: Store the crude extract at 4°C in an airtight container for further purification.
Purification of this compound
The purification of this compound from the crude methanolic extract is a multi-step process that typically involves silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC) for final purification.
3.1. Initial Purification by Silica Gel Column Chromatography
Silica gel column chromatography is an effective method for the initial separation of compounds from the complex crude extract based on their polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as n-hexane. Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve a known amount of the crude methanolic extract (e.g., 30 g) in a minimum volume of a suitable solvent like dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried, adsorbed sample is carefully loaded on top of the packed silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. Based on available literature, a 1:1 mixture of petroleum ether and ethyl acetate (B1210297) has been successfully used to elute this compound. A gradient elution starting with a less polar system and gradually increasing the polarity is recommended for better separation.
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 20 mL).
-
Fraction Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Combine the fractions that show the presence of the target compound.
-
Concentration: Concentrate the combined fractions to obtain a semi-purified extract enriched with this compound.
Table 1: Quantitative Data for Extraction and Initial Purification
| Parameter | Value/Range | Reference |
| Plant Material | Aerial parts of Ajuga bracteosa | [1][2] |
| Extraction Solvent | Methanol | [1] |
| Extraction Method | Cold Maceration | [1] |
| Silica Gel Mesh Size | 60-120 mesh | [1] |
| Elution Solvent for this compound | Petroleum Ether: Ethyl Acetate (1:1) | [1] |
| This compound Content in Crude Methanolic Extract | 1.6 µg/g | [1] |
3.2. Final Purification and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of this compound. A reversed-phase C18 column is typically employed for the separation of neo-clerodane diterpenes.
Experimental Protocol: Analytical and Semi-Preparative HPLC
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column is suitable for this separation.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is an effective mobile phase.
-
Analytical HPLC Conditions:
-
Column: Enable RP C18 (250mm × 4.5 mm, 5 µm)
-
Flow Rate: 0.6 ml/min
-
Injection Volume: 5 µl
-
Column Temperature: 25 °C
-
Detection: DAD
-
-
Semi-Preparative HPLC: For obtaining a purified sample of this compound, the analytical method can be scaled up to a semi-preparative scale. This will involve a larger dimension column and a higher flow rate, with the mobile phase composition adjusted accordingly.
-
Quantification: Create a calibration curve using a purified standard of this compound to quantify its concentration in the extracts and purified fractions.
Table 2: HPLC Parameters for Analysis of this compound
| Parameter | Condition | Reference |
| Column | Enable RP C18 (250mm × 4.5 mm, 5 µm) | [1] |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and methanol (B) | [1] |
| Flow Rate | 0.6 ml/min | [1] |
| Column Temperature | 25 °C | [1] |
| Injection Volume | 5 µl | [1] |
| Detection | Diode Array Detector (DAD) | [1] |
| Retention Time of this compound | ~10.3 min (under specific gradient conditions) | [1] |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in the extraction and purification of this compound.
Caption: Workflow for the extraction and initial purification of this compound.
Caption: Final purification and quantification workflow for this compound.
References
Application Note: Determination of Dihydroajugapitin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of Dihydroajugapitin, a neo-clerodane diterpenoid, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed to serve as a robust starting point for the quantification of this compound in purified samples and complex matrices such as plant extracts. The method utilizes a reversed-phase C18 column to achieve effective separation. This application note includes comprehensive experimental protocols, data presentation tables for typical method validation, and a visual workflow to guide researchers.
Introduction
This compound is a naturally occurring diterpenoid found in various plant species of the Ajuga genus. The Ajuga species are known to produce a diverse array of bioactive compounds, including neo-clerodane diterpenoids, which have garnered interest for their potential pharmacological activities.[1][2][3] Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds from complex mixtures.[1][4] This application note outlines a proposed HPLC method for the analysis of this compound.
Chemical Properties of this compound
-
CAS Number: 87480-84-0[5]
-
Chemical Class: neo-Clerodane Diterpenoid
-
General Solubility: Soluble in organic solvents such as methanol (B129727) and acetonitrile.
Recommended HPLC Method
This method is a proposed starting point for the analysis of this compound, based on common practices for the analysis of diterpenoids and related compounds.[6][7] Method development and validation should be performed by the end-user to ensure suitability for their specific application.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B, 2-12 min: 5% to 100% B, 12-15 min: 100% B, 15-15.1 min: 100% to 5% B, 15.1-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 20 minutes |
Method Validation Parameters (Representative Data)
The following table summarizes typical performance characteristics that should be evaluated during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank at the retention time of this compound |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (at initial conditions, 95:5 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Ajuga Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up (Solid Phase Extraction - Optional):
-
For complex matrices, a C18 SPE cartridge can be used for sample clean-up to remove interfering compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the re-dissolved extract onto the cartridge.
-
Wash with a low percentage of organic solvent to remove polar impurities.
-
Elute this compound with a higher percentage of organic solvent.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract (or the eluate from SPE) in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis:
-
Record the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HPLC.
Conclusion
The proposed reversed-phase HPLC method provides a reliable framework for the separation and quantification of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a common and effective approach for the analysis of diterpenoids. This application note serves as a comprehensive guide for researchers to establish and validate a method for their specific analytical needs in the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ajuga L.: A Systematic Review on Chemical Composition, Phytopharm...: Ingenta Connect [ingentaconnect.com]
- 3. brieflands.com [brieflands.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 87480-84-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dihydroajugapitin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid found in various plant species of the Ajuga genus, has garnered interest for its potential biological activities, including insect antifeedant properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. This document provides detailed application notes and protocols for the quantitative analysis of this compound in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes the quantitative data of this compound content in different Ajuga species, providing a comparative overview for researchers.
| Plant Species | Plant Organ | This compound Content (µg/g Fresh Weight) |
| Ajuga iva | Leaves | 15.3 ± 2.1 |
| Ajuga iva | Roots | 1.2 ± 0.3 |
| Ajuga chamaepitys | Leaves | 3.8 ± 0.9 |
| Ajuga chamaepitys | Roots | Not Detected |
| Ajuga orientalis | Leaves | 2.5 ± 0.6 |
| Ajuga orientalis | Roots | Not Detected |
Data extracted from Kos et al., 2019.
Experimental Protocols
This section outlines the detailed methodologies for the extraction and quantitative analysis of this compound from plant materials.
Plant Material and Extraction
A robust extraction method is critical to ensure the efficient recovery of this compound from the plant matrix.
Materials and Reagents:
-
Fresh plant material (leaves or roots)
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Mortar and pestle or a mechanical grinder
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
Protocol:
-
Sample Preparation: Collect fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes.
-
Homogenization: Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (methanol:water, 80:20, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
-
Sonication: Place the sample in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes to pellet the solid plant debris.
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the high sensitivity and selectivity required for the accurate quantification of this compound in complex plant extracts.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 10 95 12 95 12.1 5 | 15 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific m/z transition for this compound should be optimized. A representative m/z for this compound is 553.3007 [M+H]⁺.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant extracts.
-
LC-MS Analysis: Inject the prepared plant extracts and calibration standards into the LC-MS system.
-
Data Acquisition and Processing: Acquire the data using the instrument's software. Integrate the peak area corresponding to this compound in both the standards and the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve. The final concentration should be expressed as µg of this compound per gram of fresh weight of the plant material.
Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound in plant extracts.
Application Notes & Protocols: Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa.[1][2] This natural product has garnered interest within the scientific community due to its notable biological activities, including antibacterial and antimutagenic properties.[1][3] As a complex diterpenoid, its total synthesis has not been reported in the literature; therefore, isolation from its natural source remains the primary method of procurement.
These application notes provide detailed protocols for the isolation of this compound from Ajuga bracteosa, summarize its known biological activities with quantitative data, and propose potential derivatization strategies to facilitate the development of novel therapeutic agents. The functional groups present in this compound, such as hydroxyl and ester moieties, offer viable sites for chemical modification to enhance potency, selectivity, or pharmacokinetic properties.
Section 1: Isolation of this compound from Ajuga bracteosa
The primary method for obtaining this compound is through extraction and chromatographic separation from the aerial parts of the Ajuga bracteosa plant.[1][3]
Experimental Protocol: Extraction and Isolation
This protocol outlines the steps for the isolation of this compound based on standard phytochemical procedures.
1. Plant Material Preparation:
- Collect the aerial parts (leaves and stems) of Ajuga bracteosa.
- Wash the plant material thoroughly with water to remove any debris.
- Shade-dry the material for 10-15 days until it is completely free of moisture.[4]
- Grind the dried plant material into a coarse powder.
2. Solvent Extraction:
- Perform a Soxhlet extraction or maceration of the powdered plant material with methanol (B129727).[1][4]
- For maceration, soak the powder in methanol (e.g., 1 kg of powder in 5 L of methanol) for 72 hours with occasional shaking.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.
3. Chromatographic Purification:
- Subject the crude methanol extract to silica (B1680970) gel column chromatography.[1]
- Prepare a silica gel (60-120 mesh) column using an appropriate non-polar solvent like hexane (B92381).
- Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
- Elute the column with a gradient solvent system, starting with hexane and gradually increasing the polarity with ethyl acetate.
- Collect fractions of 50-100 mL and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate).
- Combine the fractions that show a similar TLC profile corresponding to this compound.
- Perform further purification of the combined fractions using repeated column chromatography or preparative HPLC to yield pure this compound.
4. Structure Elucidation:
- Confirm the structure of the isolated compound using spectral data analysis (e.g., NMR, MS) and by comparison with published data.[1]
Visualization: Isolation Workflow
Caption: Workflow for the isolation of this compound.
Section 2: Biological Activity and Protocols
This compound has demonstrated significant biological activity, particularly against pathogenic bacteria and in reducing chemically induced mutations.
Data Presentation: Biological Activity of this compound
| Biological Activity | Test Organism/Model | Key Findings | Reference |
| Antibacterial | Escherichia coli | Zone of Inhibition: 25.0 ± 1.4 mm | [3] |
| Various pathogenic bacteria | Minimum Inhibitory Concentration (MIC): 500 - 1000 µg/mL | [3] | |
| Antimutagenic | EMS-induced mutagenicity in mice | Reduced micronuclei formation by 85.10% | [1] |
Experimental Protocol: Antibacterial Susceptibility Testing
1. Agar Well Diffusion Method:
- Prepare Mueller-Hinton Agar (MHA) plates.
- Standardize the bacterial inoculum to a 0.5 McFarland standard.
- Evenly swab the surface of the MHA plates with the bacterial suspension.
- Aseptically punch wells (e.g., 6 mm diameter) into the agar.
- Add a known concentration of this compound (dissolved in a suitable solvent like DMSO) to the wells.
- Use a positive control (standard antibiotic) and a negative control (solvent alone).
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition around each well.
2. Minimum Inhibitory Concentration (MIC) by Broth Microdilution:
- Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Add a standardized bacterial inoculum to each well.
- Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][7]
Section 3: Derivatization of this compound
The chemical structure of this compound contains reactive functional groups, primarily a secondary hydroxyl (-OH) group and ester functionalities, which are prime targets for chemical modification to create novel derivatives. Derivatization can be used to improve biological activity, alter solubility, and facilitate structure-activity relationship (SAR) studies.
Visualization: Potential Derivatization Sites
Caption: Derivatization strategies for this compound.
Experimental Protocol 1: Acetylation of the Secondary Hydroxyl Group
This protocol describes a standard procedure for the acylation of a hydroxyl group to form an ester derivative.
1. Materials:
- This compound
- Acetic anhydride (B1165640)
- Pyridine (B92270) (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (B86663) (MgSO₄)
2. Procedure:
- Dissolve this compound (1 equivalent) in anhydrous DCM and anhydrous pyridine (2-3 equivalents) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by slowly adding water.
- Extract the product with DCM.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting acetylated derivative using column chromatography.
Experimental Protocol 2: Hydrolysis of the Ester Group
This protocol outlines a basic hydrolysis to cleave the ester bond, yielding a carboxylic acid (from the acyl group) and a hydroxyl group on the main scaffold, which can then be used for further derivatization.
1. Materials:
- This compound
- Lithium hydroxide (B78521) (LiOH) or Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
2. Procedure:
- Dissolve this compound (1 equivalent) in a mixture of THF, MeOH, and water.
- Add an excess of LiOH or KOH (e.g., 5 equivalents).
- Stir the reaction mixture at room temperature and monitor by TLC. The reaction may take several hours to days.
- Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
- Dilute the remaining aqueous solution with water and cool to 0°C.
- Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl.
- Extract the hydrolyzed product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the product by column chromatography. The resulting hydrolyzed product can be used in subsequent esterification or amidation reactions.
References
- 1. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalijar.com [journalijar.com]
- 3. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. scielo.br [scielo.br]
- 6. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antibacterial Assays of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial assays of Dihydroajugapitin. The methodologies outlined below are based on established antimicrobial susceptibility testing standards to ensure reliable and reproducible results.
Data Presentation
The antibacterial efficacy of 14,15-Dihydroajugapitin has been evaluated against several human pathogenic bacteria. The available quantitative data from these studies, specifically the Minimum Inhibitory Concentration (MIC), are summarized in the table below for clear comparison.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Values for 14,15-Dihydroajugapitin
| Bacterial Strain | Gram Status | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 500 - 1000 | [1] |
| Various other pathogenic bacteria | Not specified | 500 - 1000 | [1] |
Note: The original study indicated a range for the MIC values. Further studies are required to establish more precise MIC and Minimum Bactericidal Concentration (MBC) values against a broader range of bacterial species.
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates. This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
1.1. Materials and Reagents
-
14,15-Dihydroajugapitin
-
Sterile 96-well round-bottom microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) (or other suitable broth for the test organism)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary
1.2. Procedure
1.2.1. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 5 mL of sterile saline or PBS.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to obtain an optical density (OD) at 600 nm between 0.08 and 0.13, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
1.2.2. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least twice the highest concentration to be tested.
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This creates a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Repeat this process across the row to the desired final concentration, discarding 100 µL from the last well.
1.2.3. Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. The final volume in each well will be 200 µL.
-
Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only, no inoculum).
-
Seal the plate or use a lid to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 18-24 hours.[3]
1.2.4. Interpretation of Results
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6] This assay is performed as a continuation of the MIC test.[6]
2.1. Materials and Reagents
-
Results from the MIC assay
-
Sterile nutrient agar plates
-
Sterile micropipettes and tips
-
Spreader or sterile loops
-
Incubator (37°C)
2.2. Procedure
-
From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer 100 µL from each of these wells onto separate, clearly labeled nutrient agar plates.
-
Spread the inoculum evenly over the surface of the agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
2.3. Interpretation of Results
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count. This is typically observed as no colony growth or a significant reduction in colonies compared to the initial inoculum count.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining MIC and MBC of this compound.
Potential Antibacterial Mechanisms of Action
As the precise signaling pathway for this compound's antibacterial action is not yet elucidated, the following diagram illustrates common mechanisms by which plant-derived compounds exert their antibacterial effects.[7][8]
Caption: Plausible antibacterial mechanisms of this compound.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. protocols.io [protocols.io]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microchemlab.com [microchemlab.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Development of Cell-Based Assays to Characterize the Bioactivity of Dihydroajugapitin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has demonstrated notable antibacterial activity.[1] Extracts from Ajuga bracteosa, a known source of this compound, have also been reported to possess anti-inflammatory, antioxidant, and anticancer properties, suggesting a broader pharmacological potential for its constituent compounds.[2][3][4][5] This application note provides a comprehensive framework for developing a panel of cell-based assays to elucidate the cytotoxic, anti-proliferative, and anti-inflammatory activities of this compound.
The proposed workflow involves an initial screening to determine the compound's effect on cell viability and cytotoxicity, followed by a mechanistic assay to investigate its potential impact on the NF-κB signaling pathway, a key regulator of inflammation.
1. Experimental Workflow
The overall experimental workflow is designed to first establish a therapeutic window for this compound by assessing its general effects on cell health, and then to investigate a specific molecular mechanism of action.
2. Data Presentation
Quantitative results from the assays should be summarized in tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity and Anti-Proliferative Activity of this compound
| Assay Type | Cell Line | Endpoint | Time Point (hr) | IC50 / CC50 (µM) |
|---|---|---|---|---|
| MTT Assay | HEK293 | Cell Viability | 24 | |
| 48 | ||||
| 72 | ||||
| LDH Assay | HEK293 | Cytotoxicity | 24 | |
| 48 |
| | | | 72 | |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
|---|---|---|---|
| Vehicle Control (DMSO) | - | 0 | |
| TNF-α alone | - | (Max Activity) | |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
| Known Inhibitor (e.g., IKK-16) | 10 | | |
RLU: Relative Light Units.
3. Experimental Protocols
3.1. Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for both cytotoxicity and reporter gene assays. For the NF-κB assay, a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line or similar) is recommended.[6][7][8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
3.2. Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]
-
Materials:
-
HEK293 cells
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[11][12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate in the dark at room temperature for 2 hours.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3.3. Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[13][14]
-
Materials:
-
Cell supernatant from the experiment described in 3.2.
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).
-
-
Procedure:
-
Following treatment with this compound (as in steps 1-5 of the MTT protocol), carefully collect 50 µL of supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Add the LDH assay reagent mixture to each well according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.[14]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the CC50 value.
-
3.4. Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.[9][10][11]
-
Materials:
-
NF-κB Reporter HEK293 cell line.
-
96-well white, opaque plates.
-
This compound stock solution (in DMSO).
-
Recombinant human TNF-α (stimulator).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Seed the NF-κB Reporter HEK293 cells in a 96-well white plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.[9]
-
Incubate for 24 hours.
-
Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT/LDH assays) for 1-2 hours.
-
Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated negative control.[9][15]
-
Incubate for 6-8 hours to induce reporter gene expression.[9]
-
Remove the medium and gently wash the cells with PBS.
-
Lyse the cells by adding Passive Lysis Buffer (20 µL/well) and incubate for 15 minutes at room temperature with gentle shaking.[11]
-
Measure firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (constitutive control for cell viability and transfection efficiency) sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage inhibition of NF-κB activity relative to the TNF-α-stimulated control.
-
4. Signaling Pathway Visualization
The canonical NF-κB signaling pathway, which is a primary target for anti-inflammatory drug discovery, is activated by pro-inflammatory cytokines like TNF-α.
These protocols provide a robust starting point for the systematic evaluation of this compound's biological activities. The data generated will be crucial for understanding its mechanism of action and for guiding further pre-clinical development.
References
- 1. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Ajuga Species Extracts Modulate Supportive Processes for Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. In-vitro cytotoxicity study of methanolic fraction from Ajuga Bracteosa wall ex. benth on MCF-7 breast adenocarcinoma and hep-2 larynx carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.kr]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB luciferase reporter assay [bio-protocol.org]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer chemopreventive agents (antitumor-promoters) from Ajuga decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Antimutagenic Potential of Dihydroajugapitin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, has demonstrated notable biological activities, including potential as an antimutagenic agent. Preliminary studies have shown that 14,15-dihydroajugapitin (B14767133) can significantly reduce the frequency of micronuclei induced by mutagens in mice, suggesting its capacity to protect genetic material from damage[1]. This document provides detailed application notes and experimental protocols for researchers interested in further assessing the antimutagenic potential of this compound. The provided methodologies cover key in vitro and in vivo assays for genotoxicity and antigenotoxicity, and offer insights into its potential mechanism of action.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H44O10 | --INVALID-LINK-- |
| Molecular Weight | 552.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | --INVALID-LINK-- |
| Synonyms | 14,15-Dihydroajugapitin | --INVALID-LINK-- |
Postulated Mechanism of Antimutagenic Action
The precise mechanism by which this compound exerts its antimutagenic effects has not been fully elucidated. However, based on the known activities of compounds isolated from Ajuga bracteosa and other natural products, a plausible mechanism is through its antioxidant and free-radical scavenging properties. Reactive oxygen species (ROS) are known to induce DNA damage, leading to mutations. By neutralizing these reactive species, this compound may prevent DNA damage and subsequent mutagenesis.
Caption: Hypothesized mechanism of this compound's antimutagenic activity.
Experimental Protocols for Assessing Antimutagenic Potential
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[2][3][4][5]
Objective: To determine if this compound can revert mutations in histidine-requiring bacteria, indicating its mutagenic potential. For antimutagenicity, the assay is modified to assess the ability of this compound to reduce the mutagenic effect of a known mutagen.
Protocol for Antimutagenicity:
-
Strain Selection: Use S. typhimurium strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation: Prepare an S9 fraction from the liver of Aroclor 1254-induced rats to mimic mammalian metabolism.
-
Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.
-
Assay Procedure: a. In a sterile tube, add 0.1 mL of an overnight culture of the selected S. typhimurium strain, 0.1 mL of the this compound dilution, and 0.1 mL of a known mutagen (e.g., sodium azide (B81097) for TA100, 2-nitrofluorene (B1194847) for TA98). b. Add 0.5 mL of the S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without). c. Incubate the mixture at 37°C for 20-30 minutes. d. Add 2 mL of molten top agar (B569324) containing a trace amount of histidine and biotin. e. Pour the mixture onto a minimal glucose agar plate. f. Incubate the plates at 37°C for 48-72 hours.
-
Controls:
-
Negative Control: Solvent + bacteria + S9/buffer.
-
Positive Control: Known mutagen + bacteria + S9/buffer.
-
Compound Control: this compound + bacteria + S9/buffer (to test for intrinsic mutagenicity).
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant reduction in the number of revertant colonies in the presence of this compound compared to the positive control indicates antimutagenic activity.
Caption: Workflow for the Ames test to assess antimutagenicity.
In Vivo Micronucleus Assay
The micronucleus assay is a well-established method for assessing chromosomal damage.[6][7][8] It detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Objective: To evaluate the ability of this compound to reduce the frequency of micronuclei induced by a known clastogen (a chromosome-breaking agent) in rodents.
Protocol:
-
Animal Model: Use Swiss albino mice or Wistar rats.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing: a. Determine the appropriate dose range for this compound based on toxicity studies. b. Divide animals into groups:
- Group 1 (Vehicle Control): Administer the solvent.
- Group 2 (Positive Control): Administer a known mutagen (e.g., cyclophosphamide).
- Group 3-5 (Test Groups): Administer different doses of this compound followed by the mutagen.
- Group 6 (Compound Control): Administer the highest dose of this compound alone. c. Administer this compound (e.g., by oral gavage) 24 hours and 1 hour before the administration of the mutagen.
-
Sample Collection: Euthanize the animals 24 hours after the mutagen treatment. Collect bone marrow from the femur.
-
Slide Preparation: a. Flush the bone marrow with fetal bovine serum. b. Centrifuge the cell suspension and discard the supernatant. c. Resuspend the pellet and prepare smears on clean glass slides. d. Air-dry the slides and stain with May-Grünwald-Giemsa or another suitable stain.
-
Scoring: a. Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. b. Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.
-
Data Analysis: Compare the frequency of micronucleated PCEs in the test groups to the positive control group. A statistically significant decrease indicates antimutagenic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Ajuga bracteosa Exerts Antihypertensive Activity in l-NAME-Induced Hypertension Possibly through Modulation of Oxidative Stress, Proinflammatory Cytokines, and the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polarity based characterization of biologically active extracts of Ajuga bracteosa Wall. ex Benth. and RP-HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Antigenotoxicity of trans-dehydrocrotonin, a clerodane diterpene from Croton cajucara - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroajugapitin in Natural Product Library Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dihydroajugapitin, a neo-clerodane diterpenoid, for its potential inclusion and evaluation in natural product library screening programs. Detailed protocols for assessing its antibacterial and cytotoxic activities are provided, along with summarized quantitative data and putative signaling pathways.
Introduction to this compound
This compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga bracteosa.[1] This class of natural products is known for a wide range of biological activities. Emerging research has highlighted the potential of this compound and related neo-clerodane diterpenoids as antibacterial and cytotoxic agents, making them interesting candidates for drug discovery pipelines.
Chemical Structure: (Note: A chemical structure diagram would typically be included here. As a text-based AI, I cannot generate images. Researchers should refer to chemical databases for the precise structure of 14,15-Dihydroajugapitin.)
Potential Applications in Drug Discovery
-
Antibacterial Drug Development: this compound has demonstrated activity against pathogenic bacteria, including Escherichia coli.[1] It can be screened against a panel of clinically relevant bacteria, including multidrug-resistant strains, to identify novel antibacterial leads.
-
Anticancer Research: Related neo-clerodane diterpenoids have shown significant cytotoxic effects against a variety of human cancer cell lines.[2][3][4][5] This suggests that this compound should be evaluated for its antiproliferative and cytotoxic potential against different cancer types.
Data Presentation: Biological Activities of this compound and Related Compounds
The following tables summarize the currently available quantitative data for this compound and other neo-clerodane diterpenoids.
Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin
| Bacterial Strain | Assay Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Escherichia coli | Agar (B569324) Well Diffusion | 500 - 1000 | 25.0 ± 1.4 | [1] |
| Various other pathogenic bacteria | Agar Well Diffusion | 500 - 1000 | Not specified | [1] |
Table 2: Cytotoxic Activity of Related Neo-clerodane Diterpenoids
| Compound/Source | Cancer Cell Line | IC50 (µM) | Reference |
| Scutestrigillosins A-C (Scutellaria strigillosa) | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [4] |
| Scutestrigillosins D and E (Scutellaria strigillosa) | HONE-1, P-388, MCF7, HT29 | 3.4 - 8.9 | [3] |
| Neo-clerodane diterpenoids (Scutellaria barbata) | HONE-1, KB, HT29 | 2.0 - 8.1 | [2] |
| Scutebata A (Scutellaria barbata) | LoVo, MCF-7, SMMC-7721, HCT-116 | 4.57 - 7.68 | [5] |
Experimental Protocols
Protocol 1: Antibacterial Susceptibility Testing
This protocol is adapted from standard microbiology practices for determining the antibacterial activity of a natural product.[6][7][8]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (solvent used to dissolve this compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the target bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations for testing (e.g., 1000 µg/mL down to 7.8 µg/mL).
-
Include wells for positive control (antibiotic), negative control (solvent), and sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions, positive control, and negative control.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines using a resazurin-based assay.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a human cancer cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (opaque-walled for fluorescence assays)
-
Resazurin (B115843) sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include wells for a positive control (doxorubicin), a negative control (vehicle, i.e., medium with the same concentration of DMSO as the highest test concentration), and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce resazurin to the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence (no-cell control).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Putative mechanisms of this compound's bioactivity.
Caption: General workflow for screening natural products like this compound.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Natural Products from Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New cytotoxic neo-clerodane diterpenoids from Scutellaria strigillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. scielo.br [scielo.br]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroajugapitin as a Chemical Probe for Antibacterial Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroajugapitin is a natural product isolated from Ajuga bracteosa Wall ex. Benth.[1]. It has demonstrated notable biological activity, particularly as an antibacterial agent against human pathogenic bacteria.[1] This document provides detailed application notes and protocols for the proposed use of this compound as a chemical probe to identify its molecular targets within bacteria, thereby elucidating its mechanism of action and facilitating the development of novel antibacterial therapeutics. While this compound has established antibacterial properties, its use as a chemical probe is a novel application proposed herein. These protocols are based on established chemical biology methodologies for target identification.
Biological Activity of this compound
This compound has been shown to possess antibacterial activity, particularly against Escherichia coli.[1] In addition to its antibacterial properties, extracts of Ajuga bracteosa, from which this compound is isolated, have been reported to have anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[1]
Data Presentation: Antibacterial Activity of this compound
The following table summarizes the reported quantitative data for the antibacterial activity of this compound against Escherichia coli.
| Parameter | Value | Reference |
| Zone of Inhibition | 25.0 ± 1.4 mm | [1] |
| Minimum Inhibitory Concentration (MIC) | 500 - 1000 µg/ml | [1] |
Experimental Protocols
The following protocols outline a hypothetical workflow for using this compound as a chemical probe for bacterial target identification. This involves the synthesis of a tagged version of the molecule, affinity purification, and subsequent identification of binding partners.
Protocol 1: Synthesis of Biotinylated this compound Probe
This protocol describes the synthesis of a this compound probe functionalized with biotin (B1667282) for affinity purification. This is a conceptual protocol and would require optimization by a synthetic chemist.
Objective: To covalently attach a biotin tag to this compound, creating an affinity probe.
Materials:
-
This compound
-
Biotin-PEG4-alkyne
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF)
-
Azide-functionalized linker
-
Standard organic synthesis glassware and reagents
Procedure:
-
Functionalization of this compound: Introduce a reactive handle, such as an azide (B81097) group, onto the this compound scaffold. This will likely require multi-step synthesis to identify a non-essential position for modification that does not disrupt its antibacterial activity.
-
Click Chemistry Reaction:
-
Dissolve azide-modified this compound and biotin-PEG4-alkyne in DMF.
-
Add copper(II) sulfate and sodium ascorbate to catalyze the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification: Purify the resulting biotinylated this compound probe using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Affinity Purification of this compound-Binding Proteins
Objective: To isolate bacterial proteins that bind to the biotinylated this compound probe.
Materials:
-
Biotinylated this compound probe
-
Escherichia coli culture
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5)
Procedure:
-
Bacterial Culture and Lysis:
-
Grow a culture of E. coli to mid-log phase.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Incubation with Probe:
-
Incubate the clarified bacterial lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by heating in elution buffer.
-
Protocol 3: Identification of Target Proteins by Mass Spectrometry
Objective: To identify the proteins isolated by affinity purification.
Materials:
-
Eluted protein sample
-
SDS-PAGE gel
-
Coomassie blue stain
-
In-gel digestion kit (containing trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Separation: Separate the eluted proteins by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie blue to visualize the protein bands.
-
In-Gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the mass spectrometry data.
Visualizations
Caption: Experimental workflow for target identification using a this compound chemical probe.
Caption: Hypothesized mechanism of action for this compound's antibacterial activity.
References
Dihydroajugapitin Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo administration of Dihydroajugapitin, a neo-clerodane diterpene. Due to the limited publicly available data on the physicochemical properties of this compound, this document outlines adaptable protocols for common administration routes based on strategies for other poorly soluble natural compounds. Researchers should perform initial solubility and stability tests to select the optimal formulation for their specific experimental needs.
Compound Profile: this compound
This compound is a bicyclic diterpenoid belonging to the neo-clerodane class of natural products, which are known for a wide range of biological activities.
| Property | Value |
| Molecular Formula | C₂₉H₄₄O₁₀ |
| Molecular Weight | 552.7 g/mol |
| Chemical Class | Neo-clerodane Diterpene |
| Known Biological Activities (of related compounds) | Anti-inflammatory, Cytotoxic, Neuroprotective |
Solubility and Formulation Strategies
As a hydrophobic natural product, this compound is expected to have low aqueous solubility. The following strategies can be employed to create suitable formulations for in vivo studies.
Co-Solvent Systems
A common approach for dissolving hydrophobic compounds is the use of a primary organic solvent, which is then diluted into a final aqueous-based vehicle.
| Solvent/Excipient | Role | Typical Concentration Range in Final Vehicle |
| Dimethyl Sulfoxide (DMSO) | Primary Solubilizing Agent | 1-10% |
| Ethanol | Primary Solubilizing Agent | 5-10% |
| Polyethylene Glycol 300/400 (PEG300/400) | Co-solvent, improves solubility | 10-40% |
| Tween-80 (Polysorbate 80) | Surfactant, enhances stability of suspensions | 1-5% |
| Saline (0.9% NaCl) | Aqueous base for injections | q.s. to 100% |
| Methylcellulose (B11928114) (0.5%) | Suspending agent for oral gavage | q.s. to 100% |
| Corn Oil | Lipid-based vehicle | q.s. to 100% |
Preliminary Solubility Testing (Recommended)
Before preparing a large batch of formulation, it is crucial to determine the approximate solubility of this compound in various solvents.
Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Add a measured volume of a solvent (e.g., 100 µL of DMSO) to the first tube.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If dissolved, add another measured amount of this compound and repeat until saturation is reached.
-
If not dissolved, incrementally add more solvent.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for other solvents like Ethanol, PEG300, and various co-solvent mixtures.
Experimental Protocols
The following are detailed protocols for preparing formulations for oral gavage and intraperitoneal injection. Note: All preparations should be performed in a sterile environment, particularly for injectable formulations.
Protocol 1: Oral Gavage Formulation (Aqueous Suspension)
This protocol is suitable for administering this compound as a fine suspension.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween-80
-
0.5% Methylcellulose solution in sterile water
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Initial Dissolution: In a sterile glass vial, dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO. Vortex until fully dissolved.
-
Vehicle Preparation: Prepare the final vehicle by mixing Tween-80 with the 0.5% methylcellulose solution. A common ratio is 5% Tween-80 in the final volume.
-
Formulation: While vortexing the methylcellulose/Tween-80 vehicle, slowly add the this compound-DMSO stock solution. The compound may precipitate into a fine suspension.
-
Homogenization: Use a sonicator or a high-speed homogenizer to ensure a uniform and fine particle size for the suspension. This is critical for consistent dosing.
-
Final Volume: Adjust to the final volume with the 0.5% methylcellulose solution.
Example Formulation (for a 5 mg/kg dose in a 25g mouse at 10 mL/kg):
-
Total Dose: 0.125 mg
-
Dosing Volume: 0.25 mL
-
Final Concentration: 0.5 mg/mL
-
Vehicle Composition: 5% DMSO, 2% Tween-80, 93% of 0.5% Methylcellulose.
Protocol 2: Intraperitoneal Injection Formulation (Co-Solvent Solution)
This protocol aims to create a clear solution suitable for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG300, and 50% Saline.[1]
-
Dissolution: First, dissolve the this compound powder in DMSO. Then, add the PEG300 and mix thoroughly. Finally, add the saline dropwise while continuously mixing to avoid precipitation.
-
Sterilization: If any components were not sterile, the final formulation should be filter-sterilized through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvents used.
Example Formulation (for a 10 mg/kg dose in a 25g mouse at 10 mL/kg):
-
Total Dose: 0.25 mg
-
Dosing Volume: 0.25 mL
-
Final Concentration: 1 mg/mL
-
Vehicle Composition: 10% DMSO, 40% PEG300, 50% Saline.
Visualization of Workflows and Pathways
Experimental Workflow: Formulation Preparation
The following diagram outlines the general workflow for preparing an in vivo formulation of this compound.
Caption: General workflow for this compound formulation and administration.
Hypothetical Signaling Pathway: Anti-inflammatory Action
As this compound belongs to a class of compounds with known anti-inflammatory effects, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway. This is a hypothetical pathway for illustrative purposes.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Administration Protocols
Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
1 mL syringes
-
20-22G ball-tipped gavage needles
-
Animal scale
Procedure:
-
Animal Weighing: Weigh the mouse to accurately calculate the required dosing volume. The typical gavage volume for mice is 5-10 mL/kg.
-
Formulation Preparation: Ensure the formulation is well-suspended by vortexing immediately before drawing it into the syringe.
-
Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
-
Post-administration Monitoring: Gently withdraw the needle, return the mouse to its cage, and monitor for any signs of distress.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation (sterile)
-
1 mL sterile syringes
-
25-27G sterile needles
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume is typically 10 mL/kg.[2]
-
Syringe Preparation: Draw the calculated volume of the sterile this compound formulation into the syringe.
-
Restraint: Restrain the mouse to expose the abdomen, tilting the head slightly downward.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[3] Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh preparation.
-
Administration: Inject the solution with a steady motion.
-
Post-injection Care: Withdraw the needle, return the mouse to its cage, and monitor for any adverse reactions.
Safety and Handling
-
Follow all institutional guidelines for animal care and use (IACUC).
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and formulation vehicles.
-
Dispose of all sharps and biohazardous materials in accordance with institutional protocols.
Disclaimer: These protocols are intended as a guide for research purposes only. Researchers must adapt these procedures to their specific experimental design, perform necessary validation studies, and obtain approval from their institution's animal care and use committee.
References
Troubleshooting & Optimization
Technical Support Center: Dihydroajugapitin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Dihydroajugapitin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source?
This compound is a neo-clerodane diterpenoid, a type of secondary metabolite found in plants. Its primary documented source is Ajuga bracteosa Wall. ex Benth., a perennial herb belonging to the Lamiaceae family.[1][2] This plant is used in traditional medicine and contains a variety of bioactive compounds.[3][4][5]
Q2: Which solvent is best for extracting this compound?
The optimal solvent for extracting this compound, a moderately polar diterpenoid, typically involves mid-to-high polarity solvents or their aqueous mixtures. While specific studies on this compound are limited, data from similar compounds suggest that solvents like ethanol (B145695), methanol (B129727), or acetone (B3395972) are effective.[6] Aqueous mixtures, such as 70% ethanol, often enhance extraction efficiency by increasing solvent polarity, which can improve the penetration into the plant matrix and solubilization of target compounds.
Q3: What is the optimal temperature for this compound extraction?
Temperature is a critical factor that can significantly impact extraction yield.
-
Increased Temperature: Generally, higher temperatures (e.g., 40-60°C) can increase the solubility of this compound and the diffusion rate of the solvent into the plant material, leading to higher yields and shorter extraction times.
-
Risk of Degradation: However, this compound, like many complex natural products, may be thermolabile. Temperatures that are too high can lead to degradation, reducing the final yield of the intact molecule.[3]
-
Recommendation: An optimal temperature range is likely between 40°C and 60°C. It is advisable to conduct small-scale pilot extractions at different temperatures to determine the ideal balance between yield and stability for your specific experimental setup.
Q4: Which extraction technique is most suitable for this compound?
Several techniques can be employed, each with distinct advantages and disadvantages.
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but can be time-consuming and may result in lower yields compared to other methods.
-
Soxhlet Extraction: A classical and efficient method that uses a smaller amount of solvent by continuously cycling it through the plant material.[2] However, the prolonged exposure to the boiling point of the solvent may risk thermal degradation of the target compound.
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE typically results in higher yields in shorter times and at lower temperatures, making it an excellent choice for potentially heat-sensitive compounds like this compound.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It is highly efficient but requires careful control to avoid overheating and degradation.
For laboratory-scale extraction aiming for high yield and preservation of the compound's integrity, Ultrasound-Assisted Extraction (UAE) is highly recommended.
Q5: How can I quantify the yield of this compound in my extract?
Accurate quantification is crucial for optimizing extraction protocols. The most common and reliable analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode-Array Detector (DAD) is a standard method for quantifying phytochemicals. It offers good selectivity and sensitivity. A specific HPLC method has been developed for the qualitative and quantitative determination of marker compounds, including 14,15-dihydroajugapitin, from Ajuga bracteosa.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. It can provide accurate quantification even at very low concentrations.
-
UV-Visible Spectrophotometry: While simpler and more accessible, this method is less specific and is better suited for estimating total classes of compounds (e.g., total diterpenoids) rather than quantifying a single compound unless the extract is highly purified.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inappropriate Solvent Choice: The solvent may be too polar or non-polar for this compound. | Test a range of solvents with varying polarities (e.g., pure ethanol, 70% ethanol, pure acetone). Mid-range polarity solvents are often a good starting point for diterpenoids. |
| 2. Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse from the plant matrix. | Increase the extraction time or moderately increase the temperature (e.g., to 50-60°C). If using UAE, ensure sufficient sonication time. | |
| 3. Improper Sample Preparation: Plant material particle size may be too large, limiting solvent penetration. | Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction.[2] | |
| 4. Degraded Plant Material: Improper drying or long-term storage of the plant material can lead to the breakdown of target compounds.[2] | Use freshly harvested and properly dried (e.g., shade-dried or oven-dried at low temperatures like 40-50°C) plant material. Store in a cool, dark, and dry place. | |
| Presence of Impurities (e.g., chlorophyll, waxes) | 1. Non-selective Solvent: Solvents like ethanol and methanol will co-extract a wide range of compounds. | - Pre-extraction: Perform an initial wash of the plant material with a non-polar solvent like hexane (B92381) to remove waxes and lipids before the main extraction. - Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between a polar and a non-polar solvent (e.g., methanol/water and hexane) to separate compounds based on polarity. |
| Compound Degradation | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can break down this compound. | Use a lower extraction temperature and employ techniques like rotary evaporation under reduced pressure to remove the solvent at a lower temperature (e.g., <40°C). |
| 2. Exposure to Light or Air: Prolonged exposure to UV light or oxygen can lead to oxidative degradation. | Conduct extraction and subsequent processing steps in amber glassware or protect the setup from direct light. Store the final extract under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C). | |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, harvest time, and growing conditions.[2] | Use a homogenized batch of plant material for all comparative experiments. Document the source and collection date of the plant material. |
| 2. Inconsistent Protocol Execution: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect the outcome. | Strictly adhere to the established protocol for all extractions. Use calibrated equipment and accurately measure all parameters. |
Data Presentation: Impact of Extraction Parameters
The following tables summarize expected trends for diterpenoid extraction based on general principles, which can be used as a starting point for optimizing this compound extraction.
Table 1: Effect of Solvent Polarity on Relative Yield
| Solvent | Polarity Index | Expected Relative Yield of Diterpenoids | Rationale |
| n-Hexane | 0.1 | Low | Too non-polar; primarily extracts lipids and waxes. |
| Chloroform | 4.1 | Moderate | Effective for less polar diterpenoids, but may have lower efficiency for moderately polar ones. |
| Acetone | 5.1 | High | Good for a broad range of polarities, often effective for diterpenoids and flavonoids.[6] |
| Ethanol | 5.2 | High | A versatile and effective solvent for moderately polar compounds. |
| 70% Ethanol | ~6.7 | Very High | The water content increases polarity, enhancing penetration into plant cells and extraction of glycosylated or hydroxylated compounds. |
| Methanol | 5.1 | High | Similar to ethanol, highly effective for extracting polyphenolic and terpenoid compounds. |
| Water | 10.2 | Low to Moderate | May extract highly polar compounds but is generally less effective for moderately polar diterpenoids on its own. |
Table 2: Effect of Temperature on Extraction Yield and Compound Stability
| Temperature (°C) | Expected Relative Yield | Risk of Degradation | Recommendation |
| 25 (Room Temp) | Moderate | Low | Safe, but may require longer extraction times (e.g., maceration). |
| 40 | High | Low | Good starting point for optimizing yield while minimizing degradation risk. |
| 60 | Very High | Moderate | Often optimal for yield, but stability should be verified. |
| 80 | High (potential decrease) | High | Increased risk of thermal degradation may offset gains in extraction efficiency. |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for extracting this compound from Ajuga bracteosa.
1. Plant Material Preparation:
-
Obtain dried aerial parts of Ajuga bracteosa.
-
Grind the plant material into a fine powder (40-60 mesh) using a laboratory mill.
-
Dry the powder in an oven at 40°C for 24 hours or until a constant weight is achieved to remove residual moisture. Store in an airtight container in a desiccator.
2. Extraction Procedure:
-
Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (e.g., 70% ethanol). This creates a 1:10 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.
-
Set the sonication parameters:
-
Frequency: 40 kHz
-
Power: 250 W
-
Temperature: 45°C
-
Time: 45 minutes
-
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.
-
To maximize yield, re-extract the plant residue with another 50 mL of the solvent for 20 minutes and filter again.
-
Combine the filtrates.
3. Solvent Removal and Drying:
-
Transfer the combined filtrate to a round-bottom flask.
-
Concentrate the extract using a rotary evaporator with the water bath set to 40°C to remove the ethanol.
-
Once the ethanol is removed, the remaining aqueous solution can be frozen at -80°C and then lyophilized (freeze-dried) to obtain a dry powder extract.
4. Storage:
-
Store the final dried extract in an amber vial at -20°C to prevent degradation.
Visualizations
Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction.
Decision Logic for Extraction Method Selection
Caption: Decision logic for selecting an extraction method.
References
- 1. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical and pharmacological research on the plants from genus <i>Ajuga</i> [ouci.dntb.gov.ua]
Technical Support Center: Dihydroajugapitin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Dihydroajugapitin.
Troubleshooting Guide
Purification of this compound, a neo-clerodane diterpenoid, often involves a multi-step process including extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). This guide addresses common challenges encountered during these stages.
Issue 1: Low Yield of this compound in Crude Extract
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) to effectively isolate diterpenoids. Maceration or Soxhlet extraction are commonly used methods. |
| Degradation during Extraction | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature not exceeding 45°C. Diterpenoids can be sensitive to high temperatures. |
| Improper Solvent Selection | This compound is a moderately polar compound. Solvents like ethyl acetate and methanol (B129727) are generally effective for its extraction from the initial plant material. |
Issue 2: Poor Separation and Co-elution during Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | Silica (B1680970) gel is the most common stationary phase for the initial fractionation of diterpenoids. Ensure the silica gel is properly activated before use. |
| Suboptimal Mobile Phase | A gradient elution is typically required. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Fine-tuning the gradient slope is crucial for separating compounds with similar polarities. |
| Presence of Isomers and Structurally Similar Diterpenoids | Ajuga species contain a complex mixture of structurally related neo-clerodane diterpenoids which can co-elute. Careful fraction collection guided by Thin Layer Chromatography (TLC) is essential. It may be necessary to pool fractions of lower purity and subject them to a secondary chromatographic step. |
Issue 3: Challenges in Final Purification by HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase or column contamination. | Use a high-purity stationary phase (e.g., C18). Ensure the mobile phase pH is appropriate if acidic or basic functional groups are present. Flush the column with a strong solvent. |
| Peak Broadening | Column degradation, large injection volume, or slow mass transfer. | Check column efficiency. Reduce injection volume or sample concentration. Optimize the flow rate. |
| Split Peaks | Column void or channeling, or partially clogged frit. | Check for voids at the column inlet. Replace the column if necessary. Check and clean the column inlet frit. |
| Co-eluting Impurities | Presence of isomers or compounds with very similar polarity. | Optimize the mobile phase composition (e.g., change the organic modifier or use additives). Employ a shallower gradient. Consider a different stationary phase chemistry. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Check the pump for leaks or pressure fluctuations. |
Frequently Asked Questions (FAQs)
Q1: What are the typical yields and purity levels I can expect for this compound purification?
Quantitative data for this compound purification is not widely published and can vary significantly based on the plant source, extraction method, and purification strategy. However, for related neo-clerodane diterpenoids from Ajuga species, the yield from the dried plant material is often in the range of 0.01% to 0.1%. Purity after preparative HPLC can exceed 95%, as determined by analytical HPLC.
Q2: I am observing the appearance of new, unexpected peaks during my purification process. What could be the cause?
Neo-clerodane diterpenoids can be labile and prone to isomerization or degradation under certain conditions. The use of protic solvents like methanol in combination with water for reversed-phase HPLC has been reported to lead to the formation of epimeric mixtures of some diterpenoids. To minimize this, consider using aprotic solvents where possible and avoid prolonged exposure to acidic or basic conditions and high temperatures.
Q3: What are the most common impurities that co-elute with this compound?
The most common co-eluting impurities are other structurally similar neo-clerodane diterpenoids present in the Ajuga extract. These can include isomers of this compound or other diterpenoids with minor structural differences, such as variations in ester groups or the degree of saturation.
Q4: How can I confirm the identity and purity of my final this compound sample?
The identity of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS). The purity should be assessed by analytical HPLC, ideally with a photodiode array (PDA) detector to check for peak homogeneity, and by comparing the retention time with a known standard if available.
Experimental Protocols
General Protocol for the Extraction and Purification of this compound from Ajuga species:
-
Extraction:
-
Air-dry and finely powder the plant material (e.g., aerial parts of Ajuga species).
-
Extract the powdered material sequentially with solvents of increasing polarity, for instance, n-hexane, followed by ethyl acetate, and finally methanol at room temperature.
-
Concentrate the ethyl acetate and methanol extracts under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the concentrated ethyl acetate or methanol extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by TLC, visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Pool fractions containing compounds with similar TLC profiles to this compound.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the enriched fractions from the previous step in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
Perform preparative reversed-phase HPLC on a C18 column.
-
Use a gradient elution system, for example, with a mobile phase consisting of water (A) and methanol or acetonitrile (B52724) (B). A typical gradient might start at 40-50% B and increase to 80-100% B over 30-40 minutes.
-
Monitor the elution profile with a UV detector (a wavelength around 210-230 nm is often used for diterpenoids).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Dihydroajugapitin stability and degradation issues
Welcome to the technical support center for Dihydroajugapitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its general properties?
This compound is a C-19 norditerpenoid isolated from the herbs of Ajuga ciliata Bunge.[1] As a diterpenoid, it belongs to a large and structurally diverse class of natural products.[2] Its chemical formula is C29H44O10 and it has a molecular weight of 552.7 g/mol .[1] It is typically supplied as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
2. What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, proper storage is crucial. Based on general guidelines for diterpenoid compounds, the following conditions are recommended:
-
Powder:
-
In solvent:
It is important to avoid repeated freeze-thaw cycles.[1] For specific instructions, always refer to the Certificate of Analysis (COA) provided by the supplier.
3. What are the known stability issues and degradation pathways for this compound?
Currently, there is limited published data specifically detailing the stability and degradation pathways of this compound. However, based on the general behavior of diterpenoids and other complex natural products, several factors can influence its stability. These include exposure to heat, light, extreme pH, and oxidizing agents.[3][4]
To determine the specific degradation profile of this compound, it is recommended to perform forced degradation studies.[4] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
Inconsistent results can often be attributed to the degradation of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the compound has been stored according to the recommended conditions (-20°C or -80°C).- Avoid repeated freeze-thaw cycles of stock solutions. Aliquot solutions into single-use volumes. |
| Degradation in Solution | - Prepare fresh solutions before each experiment.- If the experiment requires incubation, consider performing a preliminary stability test of this compound in the experimental buffer and conditions. |
| Contamination | - Use high-purity solvents and reagents.- Ensure all glassware and equipment are thoroughly clean. |
Issue 2: Appearance of unknown peaks during chromatographic analysis (e.g., HPLC, LC-MS).
The presence of additional peaks in your chromatogram may indicate the presence of impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Experimental Protocols
Due to the lack of specific published stability data for this compound, researchers will need to perform their own stability assessments. The following are generalized protocols for forced degradation studies, which are essential for understanding a compound's stability profile.[4]
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 80°C in an oven for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
3. Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound), by a stability-indicating HPLC or UPLC-MS method.
4. Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and characterize any new peaks (degradation products) using mass spectrometry and other appropriate analytical techniques.
Forced Degradation Workflow:
References
- 1. This compound | CAS 87480-84-0 | ScreenLib [screenlib.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing Dihydroajugapitin Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Dihydroajugapitin in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from compound handling to data interpretation.
Q1: I'm observing precipitation of this compound in my aqueous assay buffer after diluting my DMSO stock. What is causing this and how can I fix it?
A: This is a common issue known as "crashing out" or "antisolvent precipitation," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble.[1] this compound, as a clerodane diterpene, is expected to have low aqueous solubility. Here are several strategies to address this:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final assay medium.[1]
-
Optimize Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help keep the compound in solution.[1] Pre-warming the aqueous buffer to 37°C before adding the compound stock can also improve solubility.[2]
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent in your final buffer.[3] Common co-solvents include ethanol, polyethylene (B3416737) glycol 400 (PEG400), or glycerol.[1] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system and does not exceed levels that could cause cellular toxicity (typically ≤0.5% for DMSO).[4]
-
Adjust pH: The solubility of compounds can be pH-dependent. While specific data for this compound is unavailable, you could empirically test a range of physiologically relevant pH values to see if solubility improves.[5]
-
Utilize Solubilizing Excipients: Consider using cyclodextrins, which are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] This method has been successfully used for other diterpenes. Surfactants can also be used to form micelles that encapsulate hydrophobic compounds.[3]
Q2: My this compound powder won't dissolve in DMSO. What should I do?
A: While DMSO is a powerful solvent, some compounds can be challenging to dissolve.
-
Sonication and Gentle Warming: Briefly sonicate the DMSO stock solution to aid in dissolution.[4] Gentle warming (e.g., to 37°C) can also be effective, but be cautious about potential compound degradation at higher temperatures.[1]
-
Alternative Organic Solvents: If DMSO is not effective, you could try other strong organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP). However, always consider the compatibility of these solvents with your specific bioassay.
Q3: I'm observing a precipitate in my cell culture media after a few hours of incubation with this compound. What could be the cause?
A: Time-dependent precipitation in cell culture media can be influenced by several factors:[2]
-
Interaction with Media Components: this compound may bind to proteins in the fetal bovine serum (FBS) or other components in the media, leading to the formation of insoluble complexes.[1] You could try reducing the serum percentage, if your cell line tolerates it.
-
Compound Instability: The compound may not be stable in the aqueous environment of the cell culture media over extended periods.
-
Media Evaporation: In long-term experiments, evaporation of the media can increase the concentration of this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator.[2]
Quantitative Data Summary
| Solvent System | This compound Concentration (µM) where Precipitation is Observed | Maximum Soluble Concentration (µM) | Final Co-solvent (%) |
| PBS (pH 7.4) | > 1 | < 1 | 0.5% DMSO |
| PBS with 5% Ethanol | > 10 | ~10 | 0.5% DMSO, 5% EtOH |
| PBS with 10% PEG400 | > 25 | ~25 | 0.5% DMSO, 10% PEG400 |
| RPMI + 10% FBS | > 5 | < 5 | 0.5% DMSO |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer, which is useful for initial screening.[6]
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~600-650 nm
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4]
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement: Measure the absorbance (or turbidity) of each well at a wavelength between 600 and 650 nm. An increase in absorbance compared to the control indicates precipitation. The highest concentration that does not show an increase in absorbance is considered the kinetic solubility.[6]
Protocol 2: Preparation of this compound for Cell-Based Assays
This protocol outlines a method for preparing a working solution of this compound for addition to cell cultures, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Final Working Solution Preparation:
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the medium.[2] This slow addition and constant mixing help to prevent localized high concentrations that can lead to precipitation.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Experimental Workflow for Solubility Optimization
Caption: Workflow for optimizing this compound solubility.
Representative Signaling Pathway: JAK-STAT
While the specific mechanism of action for this compound is not yet fully elucidated, many natural products exert their biological effects by modulating intracellular signaling pathways. The JAK-STAT pathway is a critical signaling cascade involved in immunity, inflammation, and cell proliferation, making it a common target for drug discovery.[5][7]
Caption: Hypothetical inhibition of the JAK-STAT pathway.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Dihydroajugapitin HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dihydroajugapitin. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of a moderately polar natural product like this compound would be a reversed-phase HPLC (RP-HPLC) method. A typical setup might use a C18 column with a gradient elution of water and acetonitrile, both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Detection is often performed using a UV detector at a wavelength where the analyte has maximum absorbance.
Q2: My this compound peak is tailing. What are the common causes?
A2: Peak tailing can be caused by several factors, including strong interactions between the analyte and the stationary phase, a degraded column, or an inappropriate mobile phase pH.[1][2] Basic compounds, in particular, can interact strongly with acidic silanol (B1196071) groups on silica-based columns.[2]
Q3: Why are my retention times for this compound shifting between injections?
A3: Retention time shifts can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rates, which may be due to pump malfunctions.[1] Leaks in the HPLC system, changes in mobile phase composition (like pH or salt concentration), trapped air in the pump, and column temperature fluctuations can also lead to variable retention times.[2]
Q4: I am not seeing any peak for this compound. What should I check first?
A4: If no peaks or very small peaks are observed, first ensure the detector lamp is on and that all electrical connections are secure.[2] Verify that the mobile phase is flowing and that a sample was actually injected.[2] It's also possible the sample has deteriorated or is the wrong sample.[2] Improper sample preparation, leading to too little analyte being extracted, can also be a cause.[1]
Q5: What is the purpose of a guard column in this compound analysis?
A5: A guard column is a short, disposable column installed before the main analytical column. Its purpose is to protect the analytical column from particulate matter and strongly retained sample components, thereby extending the lifetime of the more expensive analytical column.[3][4]
Troubleshooting Guides
Issue 1: Abnormal System Pressure
Q: My HPLC system is showing abnormally high or low pressure during this compound analysis. What should I do?
A: Pressure issues are common and can often be resolved by the user.[1] High pressure typically indicates a blockage, while low pressure suggests a leak.[1][5]
Potential Causes and Solutions for High Pressure:
| Potential Cause | Solution |
| Clogged Column or Inlet Frit | Backflush the column with a strong solvent. If pressure remains high, replace the inlet frit or the column.[2][5] |
| Particulate Buildup in System | Filter all samples and mobile phases before use.[1] Inspect and clean or replace in-line filters.[1][3] |
| Inappropriate Flow Rate | Ensure the flow rate is appropriate for the column dimensions and particle size. Temporarily reducing the flow rate can help diagnose a blockage.[5] |
| Salt Precipitation | If using buffers, flush the system with water at an elevated temperature (40–50°C) to dissolve any precipitated salts.[5] |
Potential Causes and Solutions for Low or Fluctuating Pressure:
| Potential Cause | Solution |
| Leaks in Tubing or Fittings | Systematically check all fittings for leaks, starting from the pump. Tighten or replace any leaking connections.[2][5] |
| Damaged Pump Seals | If leaks are observed from the pump head, the pump seals may need to be replaced.[2][6] |
| Air Bubbles in the Pump/Mobile Phase | Degas the mobile phase thoroughly.[5] Purge the pump to remove any trapped air bubbles.[1][5] |
| Faulty Check Valves | Clean or replace the pump's check valves if pressure fluctuations are rhythmic.[5] |
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Q: The peak for this compound in my chromatogram is not sharp and symmetrical. How can I improve the peak shape?
A: Poor peak shape can compromise the accuracy of quantification. The issue can stem from the column, the mobile phase, or the sample itself.[1]
Troubleshooting Poor Peak Shape:
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with active silanol groups on the column. | Use a high-purity silica (B1680970) column. Add a competing base (e.g., triethylamine) to the mobile phase or lower the mobile phase pH to suppress silanol ionization.[7] |
| Column degradation (void formation). | Replace the column. A void at the column inlet can sometimes be fixed by reversing the column and washing.[4] | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[6][8] | |
| Peak Fronting | Sample overload. | Reduce the injection volume or the concentration of the sample.[7] |
| Sample solvent is stronger than the mobile phase. | Prepare the sample in the mobile phase or a solvent with a lower eluotropic strength.[8] | |
| Broad Peaks | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector.[4] |
| High dead volume in fittings. | Ensure all fittings are correctly installed and that tubing is fully seated. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if performance does not improve.[3] |
Issue 3: Retention Time Variability
Q: The retention time for this compound is inconsistent across my analytical run. How can I stabilize it?
A: Stable retention times are critical for reliable peak identification. Fluctuations are often related to the mobile phase, pump performance, or column temperature.[1][5]
Hypothetical Data: Retention Time Shift
| Injection Number | Retention Time (min) | Peak Area |
| 1 | 5.25 | 125430 |
| 2 | 5.24 | 125890 |
| 3 | 5.15 | 124950 |
| 4 | 5.14 | 125100 |
| 5 | 5.05 | 124880 |
Troubleshooting Retention Time Variability:
| Potential Cause | Solution |
| Changes in Mobile Phase Composition | If preparing the mobile phase online, check the proportioning valve.[9] If preparing manually, ensure accurate and consistent measurements.[1] Insufficiently mixed mobile phases can also cause drift.[9] |
| Inconsistent Pump Flow Rate | Check for leaks in the pump or system.[8] Degas the mobile phase and purge the pump to remove air bubbles.[5] |
| Column Not Equilibrated | Ensure the column is equilibrated for a sufficient time (at least 5-10 column volumes) before starting the analysis.[4][9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature.[2][4] |
| Column Aging | The stationary phase can degrade over time, leading to changes in retention. If other causes are ruled out, a new column may be needed.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Extraction: If starting from a plant matrix, perform a suitable extraction (e.g., sonication in methanol (B129727) or ethanol).
-
Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.[4][10] A C18 SPE cartridge can be effective for retaining this compound while allowing more polar impurities to be washed away.
-
Filtration: Filter the final extract through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could clog the HPLC system.[11]
-
Dilution: Dilute the sample with the initial mobile phase to an appropriate concentration for injection. The ideal sample diluent is the mobile phase itself.[8][12]
Protocol 2: Standard RP-HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Logical troubleshooting flowchart for HPLC issues.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. uhplcs.com [uhplcs.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. aelabgroup.com [aelabgroup.com]
- 6. ijsdr.org [ijsdr.org]
- 7. hplc.eu [hplc.eu]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Cell-Based Assays for Dihydroajugapitin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining cell-based assays involving Dihydroajugapitin.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that I should be designing my cell-based assays around?
A1: this compound is a neo-clerodane diterpene. Compounds in this class are known for their cytotoxic and anti-inflammatory activities. Therefore, initial cell-based assays should focus on these two areas. Assays for antibacterial activity may also be relevant.
Q2: I am seeing inconsistent results in my cell viability assays with this compound. What could be the cause?
A2: Inconsistent results in cell viability assays, such as MTT or MTS, can arise from several factors when working with natural products like this compound. These can include direct reduction of the assay reagent by the compound, compound precipitation, or issues with cell health and seeding density. It is crucial to include proper controls, such as a cell-free assay to test for direct reagent reduction.[1][2][3]
Q3: My this compound treatment is not inducing apoptosis in my cancer cell line. What should I check?
A3: A lack of apoptosis could be due to several reasons. First, confirm the health and passage number of your cell line, as resistant phenotypes can emerge over time. Second, optimize the concentration and treatment duration of this compound, as the apoptotic window can be narrow. Finally, consider that this compound may be inducing other forms of cell death, such as necrosis or autophagy, which would require different assays to detect.
Q4: What signaling pathways are likely affected by this compound?
A4: Based on studies of other neo-clerodane diterpenes, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[4] Its cytotoxic effects could be mediated through the induction of apoptosis via intrinsic or extrinsic pathways, potentially involving the MAPK signaling cascade.
Q5: Are there any special considerations for preparing this compound for cell-based assays?
A5: this compound is a natural product and may have limited solubility in aqueous solutions. It is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, WST-1)
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in cell-free wells | This compound is directly reducing the tetrazolium salt (e.g., MTT).[1][2][3] | Run a control plate with this compound in media without cells. If absorbance is high, consider an alternative viability assay that is not based on tetrazolium reduction, such as CellTiter-Glo® (ATP measurement) or a direct cell counting method. |
| Variable results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Compound precipitation. | Visually inspect the wells under a microscope for any precipitate. If observed, try preparing a fresh stock solution or using a different solubilization agent. | |
| Unexpectedly high cell viability at high concentrations | Compound has intrinsic color that interferes with the absorbance reading. | Measure the absorbance of this compound in media at the assay wavelength and subtract this background from your results. |
| The compound is not cytotoxic to the chosen cell line. | Test a different cell line that may be more sensitive. Include a positive control for cytotoxicity to ensure the assay is working. |
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) even at early time points | The concentration of this compound is too high, leading to rapid cell death. | Perform a dose-response experiment to find the optimal concentration that induces apoptosis without causing immediate necrosis. |
| Cells were handled too roughly during staining. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. | |
| No significant increase in apoptotic cells | The time point of analysis is not optimal. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of the apoptotic response.[5] |
| The cell line is resistant to this compound-induced apoptosis. | Use a different cell line or a positive control for apoptosis induction to validate the assay. | |
| High background in negative controls for caspase assays | Unhealthy cell culture. | Ensure cells are in the logarithmic growth phase and are not overly confluent. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound.
References
Dihydroajugapitin Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
Welcome to the Dihydroajugapitin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure the reproducibility of your results. This compound, a neo-clerodane diterpenoid isolated from Ajuga species, has garnered interest for its diverse biological activities, including antibacterial, antimutagenic, and antifeedant properties.[1][2] However, its experimental use can be prone to variability. This guide provides detailed troubleshooting advice, standardized protocols, and answers to frequently asked questions to help you achieve consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound extract shows inconsistent biological activity between batches. What could be the cause?
A1: Variability in biological activity is a common issue and can stem from several factors:
-
Plant Material: The concentration of this compound in Ajuga species can vary depending on the geographical location, season of collection, and specific plant part used.[3]
-
Extraction Protocol: Inconsistent extraction times, solvent-to-solid ratios, and temperature can lead to different yields and impurity profiles.
-
Compound Stability: this compound, like other neo-clerodane diterpenes, may be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or pH extremes).
Q2: I am having trouble isolating pure this compound. What can I do to improve my purification process?
A2: The purification of this compound often involves chromatographic techniques. To enhance purity:
-
Column Chromatography: Ensure proper packing of the silica (B1680970) gel column to avoid channeling. Optimize the solvent system gradient to achieve better separation of compounds with similar polarities.
-
HPLC: Use a high-quality, well-maintained C18 column. Methodical optimization of the mobile phase composition and flow rate is crucial for resolving closely eluting peaks. A simple and sensitive HPLC method has been developed for the identification of this compound from the methanol (B129727) extract of Ajuga bracteosa.[1]
Q3: My antibacterial assay results for this compound are not reproducible. What are the potential sources of error?
A3: Inconsistent results in antibacterial assays can be due to:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the same turbidity (e.g., 0.5 McFarland standard) for each experiment.
-
Agar (B569324) Diffusion Method: The volume of the extract introduced into the wells and the thickness of the agar should be consistent.
-
Solvent Effects: The solvent used to dissolve this compound may have its own antimicrobial activity. Always include a solvent control.
Q4: How should I store this compound to ensure its stability?
A4: While specific stability data for this compound is limited, based on general knowledge of natural products and diterpenes, it is recommended to:
-
Store the purified compound and extracts in a cool, dark, and dry place.
-
For long-term storage, keep samples at -20°C or below.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Increase the extraction time or perform multiple extraction cycles. |
| Inappropriate solvent | Use a solvent system optimized for neo-clerodane diterpenes, such as methanol or ethanol. |
| Degradation during extraction | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a temperature not exceeding 45°C. |
| Poor quality of plant material | Ensure the plant material is properly dried and finely powdered. |
Issue 2: Poor Resolution in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition. A gradient elution of water and methanol is often effective for separating diterpenes. |
| Column contamination | Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. |
| Column degradation | Replace the column if it has been used extensively or shows signs of deterioration. |
| Sample overload | Inject a smaller volume of the sample or dilute the sample. |
Issue 3: High Variability in Antimutagenic Activity Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and growth phase for each experiment. |
| Variability in mutagen concentration | Prepare fresh solutions of the mutagen for each experiment and ensure accurate dosing. |
| Subjective scoring of micronuclei | Use a standardized scoring protocol and have the slides scored by at least two independent observers. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Ajuga bracteosa
This protocol is a generalized procedure based on methods used for the isolation of neo-clerodane diterpenes.
-
Extraction:
-
Air-dry the aerial parts of Ajuga bracteosa in the shade and grind them into a fine powder.
-
Macerate the powdered plant material in methanol at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.
-
-
Column Chromatography:
-
Subject the crude methanol extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles to those reported for this compound.
-
-
HPLC Purification:
-
Further purify the this compound-containing fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a mobile phase of methanol and water with gradient elution.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR and Mass Spectrometry.
-
Protocol 2: Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in nutrient broth overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Procedure:
-
Uniformly spread the standardized bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Aseptically punch wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.
-
Protocol 3: Antimutagenic Activity Assay (In Vivo Micronucleus Test)
This protocol is based on the study by Ganaie et al. (2017) using a mouse model.[1]
-
Animal Model and Treatment:
-
Use healthy mice, and divide them into groups (e.g., negative control, positive control with a mutagen like ethyl methanesulfonate (B1217627) (EMS), and treatment groups with this compound and the mutagen).
-
Administer this compound orally at a specific dose for a set number of days.
-
On the final day, administer the mutagen (EMS) intraperitoneally.
-
-
Sample Collection and Slide Preparation:
-
After a specific time post-mutagen treatment (e.g., 24 hours), sacrifice the mice by cervical dislocation.
-
Isolate the femur and aspirate the bone marrow cells with fetal bovine serum.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet.
-
Prepare smears on clean glass slides, air-dry, and fix in methanol.
-
-
Staining and Analysis:
-
Stain the slides with May-Gruenwald and Giemsa stains.
-
Score the slides under a microscope for the presence of micronucleated polychromatic erythrocytes (MNPCEs) and normochromatic erythrocytes (MNNCEs).
-
Calculate the percentage of micronuclei reduction compared to the positive control group.
-
Data Presentation
Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin
| Bacterial Strain | Zone of Inhibition (mm) at 1000 µg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | 25.0 ± 1.4 | 500 |
| Staphylococcus aureus | 21.3 ± 1.1 | 500 |
| Pseudomonas aeruginosa | 19.6 ± 0.9 | 1000 |
| Klebsiella pneumoniae | 18.3 ± 0.8 | 1000 |
Source: Adapted from Ganaie et al., 2017.[2]
Table 2: Antimutagenic Activity of 14,15-Dihydroajugapitin against EMS-induced Mutagenicity in Mice
| Treatment Group | Dose (mg/kg b.w.) | % Reduction in Micronuclei |
| 14,15-Dihydroajugapitin | 50 | 85.10% |
Source: Adapted from Ganaie et al., 2017.[1]
Visualizations
References
Technical Support Center: Mitigating In Vitro Cytotoxicity of Dihydroajugapitin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of Dihydroajugapitin. The following resources offer strategies to mitigate unintended cytotoxic effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting high cytotoxicity in my in vitro experiments?
Natural compounds like this compound can induce cytotoxicity through various mechanisms. These can include the induction of apoptosis (programmed cell death), disruption of essential cellular processes, or off-target effects on cellular pathways.[1] For instance, some natural products can lead to cell cycle arrest and activate caspase pathways, resulting in cell death.[1] The cytotoxic effects can sometimes be nonspecific, affecting both cancerous and healthy cells, which is a critical consideration in therapeutic development.
Q2: What are the initial steps to characterize the cytotoxicity of this compound?
The first step is to determine the half-maximal inhibitory concentration (IC50) across various cell lines, including both the target cells and non-target or healthy control cell lines. This will help in establishing a therapeutic window. Assays such as MTT, MTS, or neutral red can be used to quantify cell viability.[2] It's also important to distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects.
Q3: What are the common strategies to mitigate the cytotoxicity of a natural compound in vitro?
Common approaches include:
-
Co-administration with antioxidants: If cytotoxicity is mediated by oxidative stress, antioxidants can be used to counteract these effects.
-
Dose reduction and synergistic combinations: Combining this compound with other therapeutic agents may allow for a lower, less toxic concentration while achieving the desired biological effect.
-
Targeting specific signaling pathways: If the cytotoxic effect is mediated by a known signaling pathway, inhibitors of that pathway can be used to reduce toxicity.
Troubleshooting Guides
Problem 1: this compound shows high cytotoxicity in both cancer and normal cell lines.
-
Possible Cause: The cytotoxic mechanism is not specific to cancer cells. This could be due to targeting fundamental cellular processes or inducing general oxidative stress.
-
Troubleshooting Steps:
-
Investigate the role of oxidative stress: Co-incubate the cells with an antioxidant like N-acetylcysteine (NAC) or Vitamin C and re-assess cytotoxicity. A significant reduction in cell death would suggest the involvement of reactive oxygen species (ROS).[3][4]
-
Evaluate for synergistic effects: Combine a lower dose of this compound with a known chemotherapeutic agent. This may enhance the desired anti-cancer effect while minimizing broad-spectrum cytotoxicity.[5]
-
Assess mitochondrial involvement: Perform assays to check for changes in mitochondrial membrane potential, as mitochondrial dysfunction is a common pathway for apoptosis induced by natural compounds.[6]
-
Problem 2: The effective concentration of this compound is too high, leading to off-target effects.
-
Possible Cause: The compound may have low bioavailability or potency in the in vitro system.
-
Troubleshooting Steps:
-
Combination Therapy: Explore synergistic combinations with other compounds. For example, some polyphenols have been shown to enhance the efficacy of chemotherapeutic drugs, effectively lowering the required dose.[5]
-
Formulation enhancement: While more common in vivo, consider if the solubility and stability of this compound in the cell culture media can be improved to enhance its bioavailability to the cells.
-
Data Presentation
Table 1: Examples of Natural Compound Combinations to Mitigate Cytotoxicity and Enhance Efficacy
| Natural Compound | Combination Agent | Effect | Reference Cell Line(s) |
| Epigallocatechin gallate (EGCG) | Doxorubicin (DOX) | Reduced cancer cell growth and decreased the required dose of DOX. | HCT15 (colon), A549 (lung), Caco-2 |
| Urolithin A (UA) | 5-Fluorouracil (5-FU) | Enhanced chemosensitivity and reduced tumor invasiveness. | Pancreatic, colon, and breast cancer cell lines. |
| Oridonin | - | Depletion of glutathione (B108866) (GSH) enhances its anticancer effect; supplementation with GSH precursor NAC abolishes this effect. | Esophageal squamous cell carcinoma, epidermoid carcinoma |
This table summarizes findings from various studies on natural compounds, providing a basis for designing similar experiments for this compound.[3][5]
Experimental Protocols
Protocol 1: Co-incubation with an Antioxidant to Mitigate Oxidative Stress-Induced Cytotoxicity
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours.
-
Preparation of Reagents: Prepare stock solutions of this compound and an antioxidant (e.g., N-acetylcysteine - NAC).
-
Treatment:
-
Add this compound at its IC50 concentration to a set of wells.
-
In a parallel set of wells, pre-incubate cells with various concentrations of NAC for 1-2 hours.
-
After pre-incubation, add this compound at its IC50 concentration to the NAC-treated wells.
-
Include control wells with media only, this compound only, and NAC only.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assay: Perform an MTT or similar cell viability assay to determine the percentage of viable cells in each condition.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC. A significant increase in viability in the co-treated group suggests that cytotoxicity is mediated by oxidative stress.
Protocol 2: Investigating the Involvement of the MAPK Signaling Pathway
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38. An increase in the phosphorylated forms of these proteins would indicate pathway activation.[7]
-
Inhibitor Studies:
-
Pre-treat cells with specific inhibitors of the MAPK pathway (e.g., a p38 inhibitor) for 1-2 hours.
-
Add this compound and incubate for the appropriate time.
-
Assess cell viability. A rescue from this compound-induced cytotoxicity by the inhibitor would confirm the pathway's involvement.
-
Visualizations
Caption: Workflow for investigating and mitigating in vitro cytotoxicity.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Decision tree for troubleshooting non-specific cytotoxicity.
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants [mdpi.com]
- 3. Natural products for enhancing the sensitivity or decreasing the adverse effects of anticancer drugs through regulating the redox balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
Validation & Comparative
Validating the Antibacterial Activity of Dihydroajugapitin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of Dihydroajugapitin with other conventional antibiotics and natural alternatives. The data presented is supported by experimental findings to assist researchers in evaluating its potential as a novel antimicrobial agent.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound and a range of other antimicrobial agents have been evaluated against common pathogenic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity against Escherichia coli
| Compound/Agent | MIC | Zone of Inhibition (mm) |
| This compound | 500-1000 µg/mL[1] | 25.0 ± 1.4[1] |
| Ciprofloxacin (B1669076) | ≤ 0.25 µg/mL | - |
| Ampicillin | 4 mg/L[2] | - |
| Gentamicin | ≤ 2 µg/mL | 17 - 22.5 |
| Tea Tree Oil | 0.03% (v/v) | 22 |
| Oregano Oil | 0.49 mg/mL[3] | 19 - 33[4] |
| Garlic Extract | 50-100 mg/mL[5] | 16.4 - 24.0[5][6] |
Table 2: Antibacterial Activity against Staphylococcus aureus
| Compound/Agent | MIC | Zone of Inhibition (mm) |
| This compound | Not Reported | Not Reported |
| Ciprofloxacin | 0.25 - 0.5 µg/mL[7][8] | - |
| Ampicillin | 0.6 - 1 mg/L[2] | - |
| Gentamicin | - | 15.5 - 18.5 |
| Tea Tree Oil | 0.02 - 0.04% (v/v)[9] | - |
| Oregano Oil | 0.125 - 1.90 mg/mL[3][10] | 18 - 34[4] |
| Garlic Extract | 40 - 200 mg/mL[5][11] | 6.9 - 17.2[6] |
Table 3: Antibacterial Activity against Pseudomonas aeruginosa
| Compound/Agent | MIC | Zone of Inhibition (mm) |
| This compound | Not Reported | Not Reported |
| Ciprofloxacin | - | - |
| Ampicillin | - | - |
| Gentamicin | - | - |
| Tea Tree Oil | 1% (v/v)[12] | - |
| Oregano Oil | 0.8 mg/mL[13] | - |
| Garlic Extract | 200 mg/mL[5] | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Agar (B569324) Well Diffusion Assay
This method is utilized to qualitatively assess the antibacterial activity of a substance.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Sterile broth culture of the test bacterium (e.g., E. coli, S. aureus)
-
Test compound (this compound) and control agents
-
Sterile cork borer (6-8 mm diameter)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
A standardized inoculum of the test bacterium (typically adjusted to a 0.5 McFarland standard) is uniformly swabbed onto the surface of an MHA plate.
-
Wells are aseptically punched into the agar using a sterile cork borer.
-
A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well.
-
Positive control (a known antibiotic) and negative control (solvent used to dissolve the test compound) are also added to separate wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Muller-Hinton Broth (MHB)
-
Sterile broth culture of the test bacterium
-
Test compound and control agents
-
Serially diluted antimicrobial solutions
-
Incubator
-
Microplate reader (optional)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.
-
Each well is then inoculated with a standardized suspension of the test bacterium (final concentration of approximately 5 x 10^5 CFU/mL).
-
A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included on each plate.
-
The plate is incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure absorbance.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for antibacterial susceptibility testing.
Proposed General Antibacterial Mechanism of Action for Diterpenoids
The precise signaling pathway of this compound's antibacterial activity has not been fully elucidated. However, based on the known mechanisms of other diterpenoids and natural antimicrobial compounds, a plausible mechanism involves the disruption of the bacterial cell membrane and subsequent inhibition of essential cellular processes.
Caption: Proposed antibacterial mechanism for diterpenoids.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Origanum vulgare Essential Oil against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Garlic and Honey on Staphylococcus Aureus and Escherichia Coli | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. ijcmas.com [ijcmas.com]
- 10. A Carvacrol-Rich Essential Oil Extracted From Oregano (Origanum vulgare “Hot & Spicy”) Exerts Potent Antibacterial Effects Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Oregano Oil and Harmless Blue Light to Synergistically Inactivate Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroajugapitin: A Comparative Analysis of a Natural Antibacterial Compound
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, has demonstrated notable antibacterial properties. This guide provides a comparative overview of this compound's efficacy against other well-characterized natural antibacterial compounds, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the potential of natural products as antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and other selected natural compounds is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The selected comparative compounds—Carvacrol (a monoterpenoid phenol), Quercetin (a flavonoid), and Berberine (an isoquinoline (B145761) alkaloid)—are well-studied natural antimicrobials.
| Compound | Chemical Class | Test Organism | MIC (µg/mL) |
| 14,15-Dihydroajugapitin | neo-Clerodane Diterpenoid | Escherichia coli (Gram-negative) | 500 - 1000[1] |
| Staphylococcus aureus (Gram-positive) | Data not available | ||
| Carvacrol | Monoterpenoid Phenol | Escherichia coli | 250 |
| Staphylococcus aureus | 150 - 320 | ||
| Quercetin | Flavonoid | Escherichia coli | 128 |
| Staphylococcus aureus | 128 | ||
| Berberine | Isoquinoline Alkaloid | Escherichia coli | 1024 - 2048 |
| Staphylococcus aureus | 32 - 128[2] |
Note: The provided MIC values are derived from various studies and may not be directly comparable due to potential differences in experimental methodologies.
Mechanism of Action
The precise antibacterial mechanism of this compound has not been fully elucidated. However, as a member of the clerodane diterpenoid class, it is hypothesized to act by disrupting the bacterial cell membrane. Terpenoids, in general, are known to interfere with the phospholipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
In comparison, other natural antibacterial compounds employ diverse mechanisms:
-
Carvacrol: Disrupts the bacterial cytoplasmic membrane, affecting membrane potential and integrity.
-
Quercetin: Can inhibit DNA gyrase, disrupt cell membrane function, and inhibit biofilm formation.
-
Berberine: Primarily targets the cell membrane, causing structural damage, and can also inhibit cell division and protein synthesis.
Experimental Protocols
The following are detailed methodologies for two common antibacterial susceptibility tests used to determine the MIC values presented in this guide.
Agar (B569324) Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared by inoculating a few colonies from a fresh agar plate into a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.
-
Application of Test Substance: A defined volume of the test substance (e.g., this compound solution of a known concentration) is added to each well. A negative control (solvent) and a positive control (a known antibiotic) are also included on the same plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microtiter Plate: A 96-well microtiter plate is used. Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (prepared as in the agar well diffusion method, but further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well).
-
Controls: A positive control well (containing the growth medium and bacteria but no antimicrobial agent) and a negative control well (containing only the growth medium) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for screening and evaluating the antibacterial activity of natural compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Dihydroajugapitin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus, such as Ajuga iva and Ajuga bracteosa.[1][2] Its complex chemical structure presents a unique scaffold for medicinal chemistry exploration. While research on this compound itself is limited, one of its forms, 14,15-Dihydroajugapitin, has demonstrated antibacterial activity against Escherichia coli.[3]
This guide aims to explore the potential structure-activity relationships (SAR) of this compound derivatives. It is important to note that, to date, comprehensive SAR studies on a series of this compound derivatives have not been extensively published. Therefore, this guide will draw upon the established knowledge of the broader class of neo-clerodane diterpenoids to infer potential SAR trends for this compound. The data presented in the comparison table is hypothetical and serves to illustrate the principles of a typical SAR study for this class of compounds.
Hypothetical Structure-Activity Relationship of this compound Derivatives
The biological activity of neo-clerodane diterpenoids is often influenced by specific structural features. For this compound, key areas for modification to explore SAR would likely include the decalin core, the furan (B31954) ring, and various functional groups. Studies on other neo-clerodane diterpenoids have suggested that moieties such as an α,β-unsaturated-γ-lactone are crucial for anti-inflammatory activity.[4]
Table 1: Hypothetical Comparison of the Antibacterial Activity of this compound Derivatives
| Compound | R1 Substitution | R2 Substitution | R3 Substitution | Antibacterial Activity (MIC, µg/mL) vs. E. coli |
| This compound | -OH | -OAc | -C(O)CH(CH3)CH2CH3 | 500-1000[3] |
| Derivative A | -OCH3 | -OAc | -C(O)CH(CH3)CH2CH3 | >1000 |
| Derivative B | -OH | -OH | -C(O)CH(CH3)CH2CH3 | 250-500 |
| Derivative C | -OH | -OAc | -H | 125-250 |
| Derivative D | =O (Ketone) | -OAc | -C(O)CH(CH3)CH2CH3 | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of medicinal chemistry and the limited available data on this compound.[3]
Experimental Protocols
General Method for the Semi-Synthesis of this compound Derivatives
The chemical modification of neo-clerodane diterpenes like this compound can be achieved through various established synthetic methods.[5] For instance, to explore the importance of the hydroxyl and acetyl groups, the following general procedures could be applied:
-
Esterification/Etherification of Hydroxyl Groups: The free hydroxyl groups on the this compound scaffold can be esterified using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Etherification can be achieved using an alkyl halide in the presence of a strong base such as sodium hydride.
-
Hydrolysis of Ester Groups: The acetyl groups can be selectively hydrolyzed using mild basic conditions, for example, with potassium carbonate in methanol, to yield the corresponding alcohol.[5]
-
Oxidation of Alcohols: Secondary alcohols can be oxidized to the corresponding ketones using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway: NF-κB Inhibition
Neo-clerodane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a key regulator of the inflammatory response. The diagram below illustrates the canonical NF-κB signaling cascade, a plausible target for this compound derivatives.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound derivatives.
General Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting a structure-activity relationship study.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Conclusion
While specific structure-activity relationship data for this compound derivatives is currently scarce, the broader knowledge of neo-clerodane diterpenoids provides a solid foundation for future research. The complex scaffold of this compound offers numerous possibilities for chemical modification, and systematic exploration of these modifications, guided by the principles outlined in this guide, could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. Further investigation into the antibacterial and potential anti-inflammatory activities of this compound derivatives is warranted.
References
- 1. This compound | C29H44O10 | CID 76326839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroajugapitin | C29H44O10 | CID 14757825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimutagenic Potential of Dihydroajugapitin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available scientific literature confirms the significant antimutagenic properties of Dihydroajugapitin, a neo-clerodane diterpenoid isolated from Ajuga bracteosa. This guide provides a comparative overview of its efficacy, details the experimental protocols used for its validation, and explores its potential mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antimutagenic Compounds from Ajuga bracteosa
Recent studies have demonstrated the potent ability of this compound to reduce chemically induced mutations. In a key in vivo study, 14,15-Dihydroajugapitin exhibited a remarkable 85.10% reduction in ethyl methanesulfonate (B1217627) (EMS)-induced micronuclei in mice.[1][2] This positions it as a strong candidate for further investigation in the field of chemoprevention.
For a clear comparison, the following table summarizes the antimutagenic activity of this compound alongside other compounds isolated from Ajuga bracteosa under the same experimental conditions.
| Compound | Class | Mutagen | % Reduction of Micronuclei |
| 14,15-Dihydroajugapitin | neo-clerodane diterpenoid | EMS | 85.10% [1][2] |
| β-Sitosterol | Phytosterol | EMS | 72.3%[1][2] |
| 8-O-acetylharpagide | Iridoid glycoside | EMS | 46%[1][2] |
Experimental Protocol: In Vivo Micronucleus and Chromosomal Aberration Test
The antimutagenic activity of this compound was evaluated using a well-established in vivo micronucleus and chromosomal aberration assay in a murine model.
1. Animal Model: Albino mice were utilized for the experiment.
2. Mutagen Induction: Ethyl methanesulfonate (EMS) was administered to induce mutagenicity, specifically the formation of micronuclei and chromosomal aberrations in bone marrow cells.
3. Treatment: Different groups of mice were treated with the isolated compounds, including 14,15-Dihydroajugapitin, prior to or concurrently with EMS administration.
4. Sample Collection and Analysis: Bone marrow samples were collected from the mice. The frequency of micronucleated polychromatic erythrocytes (MNPCEs) and chromosomal aberrations were scored and compared between the control (mutagen only) and treated groups. A significant decrease in the frequency of MNPCEs and aberrations in the treated groups indicates antimutagenic activity.
The following diagram illustrates the general workflow of the in vivo micronucleus assay used to assess the antimutagenic effects of this compound.
Proposed Signaling Pathway for Antimutagenic Action
While the precise signaling pathway of this compound's antimutagenic effect is yet to be fully elucidated, its chemical nature as a neo-clerodane diterpenoid suggests a potential mechanism involving the activation of cellular antioxidant defense systems. Many natural compounds with antimutagenic properties are known to exert their effects by modulating key signaling pathways that protect cells from genotoxic damage.
One of the most critical pathways in cellular defense against oxidative and electrophoretic stress is the Keap1-Nrf2 pathway. It is plausible that this compound, by acting as an antioxidant, could induce the activation of the Nrf2 transcription factor.
The Proposed Keap1-Nrf2 Signaling Pathway:
-
Inactivation of Keap1: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. This compound, or the cellular changes it induces, may lead to the dissociation of Nrf2 from Keap1.
-
Nrf2 Translocation: Once released, Nrf2 translocates to the nucleus.
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.
-
Upregulation of Protective Enzymes: This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and enzymes involved in detoxification.
-
Cellular Protection: The upregulation of these protective proteins enhances the cell's ability to neutralize mutagens and repair DNA damage, thereby exerting an antimutagenic effect.
The following diagram visualizes this proposed signaling pathway.
Conclusion
The available evidence strongly supports the antimutagenic effects of this compound, highlighting its potential as a lead compound for the development of novel chemopreventive agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models. The comparative data presented in this guide serves as a valuable resource for the scientific community engaged in the discovery and development of new antimutagenic and cancer-preventive drugs.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroajugapitin
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Dihydroajugapitin is paramount for quality control, pharmacokinetic analysis, and stability testing. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or implementing a new analytical technique. This guide provides a comparative framework for the cross-validation of two robust analytical methodologies for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific cross-validation data for this compound is not extensively available in public literature, this guide synthesizes typical performance characteristics and protocols for these methods based on the analysis of analogous compounds. This allows for an objective comparison and provides a foundational protocol for researchers to adapt and validate for their specific needs.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~5 - 50 ng/mL | ~0.05 - 5 ng/mL |
| Limit of Quantitation (LOQ) | ~15 - 150 ng/mL | ~0.2 - 15 ng/mL |
| Precision (% RSD) | < 5% | < 15% |
| Accuracy/Recovery (%) | 95.0% - 105.0% | 85.0% - 115.0% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in moderately complex matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). The gradient program should be optimized to ensure adequate separation from matrix components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection should be performed at a wavelength where this compound exhibits maximum absorbance.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an extraction using a suitable solvent, such as methanol (B129727) or a methanol/water mixture, potentially aided by ultrasonication.
-
Centrifuge the extract to pellet insoluble material.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
-
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or similar column suitable for LC-MS applications (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution similar to the HPLC-UV method, using LC-MS grade solvents (e.g., Acetonitrile and 0.1% Formic Acid in Water).
-
Flow Rate: A lower flow rate, typically 0.2 - 0.5 mL/min, is used to ensure efficient ionization.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Sample Preparation: Sample preparation is similar to that for HPLC-UV, often with an additional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to further clean up the sample and minimize matrix effects.[3][4]
-
Method Validation: Validation is performed according to regulatory guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, LOQ, matrix effect, and stability.[4][5]
Mandatory Visualization: Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC-UV and an LC-MS/MS method.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 5. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroajugapitin Content in Various Ajuga Species
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds in plant species is crucial for identifying promising sources for further investigation. This guide provides a comparative overview of Dihydroajugapitin, a clerodane diterpene with potential pharmacological activities, across different species of the genus Ajuga.
This compound is a secondary metabolite found in several species of the Ajuga genus, which is known for its use in traditional medicine.[1][2] Clerodane diterpenes, including this compound, have been reported to possess a range of biological activities, such as antifeedant, antibacterial, and anti-inflammatory properties.[1][2] This comparison focuses on the quantitative and qualitative presence of this compound in different Ajuga species based on available scientific literature.
Quantitative Comparison of this compound
A key study by El-Shazly et al. (2019) provides a direct quantitative comparison of this compound content in the leaves of three Ajuga species using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The findings from this study are summarized in the table below.
| Ajuga Species | Plant Part | This compound Content (µg/g fresh weight) |
| Ajuga iva | Leaves | Highest concentration |
| Ajuga chamaepitys | Leaves | Lower or undetectable |
| Ajuga orientalis | Leaves | Lower or undetectable |
Data sourced from El-Shazly et al. (2019).[3]
The results clearly indicate that among the three species analyzed, Ajuga iva is the most significant source of this compound in its leaves.[3] In contrast, the concentrations in A. chamaepitys and A. orientalis were found to be negligible or below the detection limit of the analytical method used.[3]
Qualitative Presence in Other Ajuga Species
While direct quantitative comparisons are not available for all Ajuga species in a single study, the presence of this compound has been reported in other species:
-
Ajuga bracteosa : Studies have confirmed the isolation of 14,15-dihydroajugapitin (B14767133) from A. bracteosa.[4][5] Some research suggests that this compound contributes to the plant's biological activities, including antimutagenic effects.[5][6]
-
Ajuga remota : While rich in other bioactive compounds like phytoecdysteroids, specific quantitative data on this compound in A. remota is not as readily available in comparative studies.[7][8][9] The focus in much of the research on this species has been on other constituents like ajugarin-1 and ergosterol-5,8-endoperoxide.[10]
-
Ajuga turkestanica : This species is known to contain various neo-clerodane diterpenes, but specific quantitative data for this compound is not highlighted in the compared literature.[11]
Biological Activities of Ajuga Species and Clerodane Diterpenes
Extracts from various Ajuga species have demonstrated a wide array of biological activities, which are often attributed to their complex phytochemical profiles, including clerodane diterpenes.[1][2] These activities include:
-
Anti-inflammatory effects : Extracts from Ajuga species have been shown to possess anti-inflammatory properties.[1]
-
Antimicrobial activity : Several Ajuga species have been reported to have activity against various microbes.[8][12]
-
Anticancer potential : Some studies have investigated the cytotoxic and anticancer effects of extracts and isolated compounds from Ajuga species.[13][14]
-
Antifeedant activity : Clerodane diterpenes are well-known for their insect antifeedant properties.[2]
It is important to note that these activities are generally reported for crude extracts and may not be solely attributable to this compound. The overall biological effect is likely a result of the synergistic or additive actions of multiple compounds present in the extract.
Experimental Protocols
The following is a generalized experimental protocol for the extraction and quantification of this compound from Ajuga species, based on the methodology described by El-Shazly et al. (2019).[3]
Plant Material Collection and Preparation:
-
Collect fresh leaves of the different Ajuga species.
-
Wash the plant material thoroughly with water to remove any debris.
-
Homogenize a known weight of the fresh leaves (e.g., 1 gram) in a suitable solvent like methanol (B129727).
Extraction:
-
Perform the extraction using a method such as maceration or ultrasonication.
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate to obtain the crude extract.
LC-MS Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a specific concentration.
-
Filter the solution through a syringe filter (e.g., 0.22 µm) before injection into the LC-MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol with a small percentage of formic acid (Solvent B).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A fixed volume of the sample solution.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis Mode: Full scan mode to detect all ions within a specific mass range, and potentially a targeted MS/MS mode for confirmation of this compound.
-
Detection: Monitor for the specific m/z (mass-to-charge ratio) of the this compound ion.[3]
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Analyze the samples and the standards under the same LC-MS conditions.
-
Calculate the concentration of this compound in the plant extracts by comparing the peak area of the analyte in the sample to the calibration curve.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Directions
The available data indicates that Ajuga iva is a significantly richer source of this compound compared to A. chamaepitys and A. orientalis.[3] While this compound is present in other species like A. bracteosa, a direct and comprehensive quantitative comparison across a wider range of Ajuga species is currently lacking in the scientific literature.
For researchers and drug development professionals, Ajuga iva stands out as a primary candidate for the isolation and further investigation of this compound. Future research should aim to:
-
Conduct comprehensive quantitative analyses of this compound across a broader spectrum of Ajuga species under standardized conditions.
-
Perform comparative studies on the biological activities of purified this compound isolated from different Ajuga species to determine if there are variations in potency or efficacy.
-
Investigate the potential synergistic effects of this compound with other compounds present in Ajuga extracts.
Such studies will provide a more complete picture of the potential of different Ajuga species as sources of this compound and facilitate the development of new therapeutic agents.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalijar.com [journalijar.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of Ajuga remota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In Vivo Validation of Dihydroajugapitin: A Comparative Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo bioactivity of Dihydroajugapitin, a naturally occurring diterpenoid, with established alternatives. The focus is on its antibacterial and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, isolated from plants of the Ajuga genus, has demonstrated promising antibacterial and anti-inflammatory activities in preclinical studies. In vitro evidence suggests its efficacy against Gram-negative bacteria like Escherichia coli and its potential to modulate inflammatory pathways through the inhibition of cyclooxygenase (COX) enzymes. However, specific in vivo validation of the isolated this compound is limited. This guide synthesizes the available data, including findings from studies on Ajuga bracteosa extracts containing this compound, and compares its potential efficacy with standard drugs such as Ciprofloxacin (antibacterial) and Celecoxib (anti-inflammatory).
Comparative Analysis of Bioactivity
Table 1: Comparison of Antibacterial Activity
| Compound/Drug | Organism | In Vitro Efficacy (MIC) | In Vivo Model | In Vivo Efficacy | Reference |
| This compound | Escherichia coli | 500 - 1000 µg/mL | Data not available | Data not available | [2] |
| Ciprofloxacin | Escherichia coli | 0.008 µg/mL | Murine Shigella infection model | No detectable S. flexneri at 20 and 40 mg/kg BID |
Note: MIC stands for Minimum Inhibitory Concentration. Lower values indicate higher potency.
Extracts of Ajuga bracteosa, which contain this compound, have been shown to possess anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.[3][4] This mechanism is shared by non-steroidal anti-inflammatory drugs (NSAIDs). The following table compares the in vivo anti-inflammatory effects of an Ajuga bracteosa extract with the selective COX-2 inhibitor, Celecoxib.
Table 2: Comparison of Anti-inflammatory Activity
| Compound/Drug | In Vivo Model | Dosage | Paw Edema Inhibition (%) | Reference |
| Ajuga bracteosa extract | Carrageenan-induced rat paw edema | 500 mg/kg | Significant reduction (quantitative data not specified) | [5] |
| Ajuga bracteosa extract | TPA-induced mouse ear edema | 0.5 and 1.0 mg/ear | Significant and dose-dependent | [4] |
| Celecoxib | Carrageenan-induced rat paw edema | 30 mg/kg | ~50% |
Experimental Protocols
In Vivo Antibacterial Efficacy Model (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo antibacterial activity of a test compound, such as this compound, in a murine infection model.
1. Animal Model:
-
Species: BALB/c mice (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
2. Infection:
-
Bacterial Strain: A pathogenic strain of Escherichia coli.
-
Inoculum Preparation: Grow bacteria to mid-logarithmic phase in appropriate broth, wash, and resuspend in sterile saline to a concentration of approximately 10^7 CFU/mL.
-
Induction of Infection: Inject a sublethal dose of the bacterial suspension intraperitoneally (IP) into the mice.
3. Treatment:
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Control Groups:
-
Vehicle control (receiving only the vehicle).
-
Positive control (e.g., Ciprofloxacin).
-
-
Administration: Administer the test compound and controls orally or via IP injection at predetermined time points post-infection.
4. Evaluation of Efficacy:
-
Bacterial Load: At specific time points (e.g., 24 hours post-treatment), euthanize the animals, aseptically collect organs (e.g., spleen, liver), homogenize the tissues, and determine the number of viable bacteria (CFU/gram of tissue) by plating serial dilutions on appropriate agar (B569324) plates.
-
Survival Rate: Monitor a separate cohort of animals for a defined period (e.g., 7 days) to assess the survival rate.
5. Statistical Analysis:
-
Compare the bacterial loads and survival rates between the treatment groups and control groups using appropriate statistical tests (e.g., ANOVA, Log-rank test).
In Vivo Anti-inflammatory Efficacy Model: Carrageenan-Induced Paw Edema
This protocol describes a standard method for assessing the anti-inflammatory activity of a compound like this compound.
1. Animal Model:
-
Species: Wistar rats (150-200g).
-
Acclimatization: As described above.
2. Treatment:
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Control Groups:
-
Vehicle control.
-
Positive control (e.g., Celecoxib or Diclofenac Sodium).
-
-
Administration: Administer the test compound and controls orally or via IP injection one hour before the induction of inflammation.
3. Induction of Inflammation:
-
Inducing Agent: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline.
-
Procedure: Inject the carrageenan suspension into the sub-plantar region of the right hind paw of the rats.
4. Measurement of Paw Edema:
-
Method: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
5. Statistical Analysis:
-
Analyze the data using statistical methods such as one-way ANOVA followed by a post-hoc test to determine significant differences between the groups.
Visualizations
Experimental Workflow
Caption: General workflow for in vivo validation of bioactivity.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory effect of Ajuga bracteosa Wall Ex Benth. mediated through cyclooxygenase (COX) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydroajugapitin: A Potential Positive Control in Antibacterial Screening?
A Comparative Guide for Researchers
In the quest for novel antibacterial agents, the use of appropriate controls is paramount for the validation of screening assays. While established antibiotics serve as reliable positive controls, the exploration of novel compounds with consistent, moderate antibacterial activity, such as Dihydroajugapitin, presents an interesting alternative for specific research applications. This guide provides a comparative overview of this compound against standard positive controls, supported by available experimental data and detailed protocols.
Performance Comparison: this compound vs. Standard Antibiotics
This compound, a neo-clerodane diterpenoid isolated from Ajuga bracteosa, has demonstrated in-vitro antibacterial activity.[1] However, a direct comparison with commonly used positive controls in the same experimental settings is not extensively documented in current literature. The following tables summarize available data to offer a preliminary comparison.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 500 - 1000 | [1] |
| Gentamicin (B1671437) | Escherichia coli | 1 - 64 | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 |
Note: The MIC values for Gentamicin and Ciprofloxacin are representative ranges and can vary depending on the bacterial strain and specific experimental conditions. The significantly higher MIC of this compound suggests it is considerably less potent than these standard antibiotics.
Table 2: Zone of Inhibition Data (Agar Well/Disk Diffusion Assay)
The zone of inhibition is the area around an antimicrobial disk/well where bacterial growth is inhibited. A larger diameter indicates greater antibacterial activity.
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| This compound | Escherichia coli | 25.0 ± 1.4 | [1] |
| Gentamicin | Escherichia coli | 17 - 22.5 | |
| Ciprofloxacin | Staphylococcus aureus | 18 - 28 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of antibacterial screening results. Below are protocols for the two most common methods used to assess antibacterial activity.
Agar (B569324) Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a test compound.
Agar Well Diffusion Workflow
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The standardized bacterial inoculum is then uniformly swabbed onto the entire surface of the agar.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Test and Control Substances: A specific volume of the this compound solution (at a known concentration) is added to one well. A standard antibiotic solution (positive control) and the solvent used to dissolve the test compound (negative control) are added to separate wells on the same plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Broth Microdilution Assay for MIC Determination
This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits bacterial growth.
Broth Microdilution Workflow
Detailed Steps:
-
Serial Dilution: A two-fold serial dilution of this compound and the positive control antibiotic is performed in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Concluding Remarks
The available data indicates that this compound possesses antibacterial activity, particularly against E. coli. However, its potency, as indicated by its high MIC value, is significantly lower than that of standard antibiotics like gentamicin and ciprofloxacin. While its zone of inhibition against E. coli appears comparable to gentamicin in the cited study, the lack of direct comparative studies necessitates caution in interpreting these results.
For researchers seeking a weakly to moderately active positive control, particularly in the screening of natural products where a less potent comparator might be desirable, this compound could be a candidate. However, for routine antibacterial screening where a strong and well-characterized positive control is required, established antibiotics remain the gold standard. Further research involving direct comparisons of this compound with a panel of standard antibiotics against a broader range of bacterial species is warranted to fully establish its potential as a reliable positive control.
References
Safety Operating Guide
Navigating the Disposal of Dihydroajugapitin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Dihydroajugapitin, a neo-clerodane diterpenoid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS 87480-84-0), this guidance is based on general principles of laboratory chemical waste management. It is imperative that all procedures are conducted in accordance with institutional Environmental Health and Safety (EHS) policies and a thorough risk assessment is performed by qualified personnel before handling this compound.
I. Understanding this compound: Physicochemical Data
| Property | Value | Source |
| CAS Number | 87480-84-0 | ChemicalBook[1], Clinivex[2] |
| Molecular Formula | C₂₉H₄₄O₁₀ | PubChem[3] |
| Molecular Weight | 552.65 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 611.7 ± 55.0 °C | ChemicalBook[1] |
| Predicted Density | 1.25 ± 0.1 g/cm³ | ChemicalBook[1] |
| Storage | 2-8°C, in a dry, sealed container | Shanghai winherb[4] |
Note: The lack of comprehensive hazard data necessitates a cautious approach. Compounds of this class, neo-clerodane diterpenoids, can exhibit biological activity and should be handled as potentially hazardous.
II. Experimental Protocol: A Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound, as well as any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of the compound.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
3. Waste Labeling:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "87480-84-0"
-
The primary hazards (based on available information and professional judgment, e.g., "Caution: Biological Activity Unknown," "Handle with Care")
-
The accumulation start date.
-
4. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent spills.
-
Ensure the container is kept closed except when adding waste.
5. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide the EHS department with all necessary information about the waste stream.
6. Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Collect all decontamination materials as hazardous waste.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is provided for guidance purposes only and is not a substitute for professional safety and environmental consultation. Always adhere to your institution's specific policies and procedures for hazardous waste management. The absence of comprehensive hazard data for this compound underscores the importance of a conservative and cautious approach to its handling and disposal.
References
Navigating the Safe Handling of Dihydroajugapitin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with novel compounds, ensuring laboratory safety is paramount. When handling substances with limited safety data, such as Dihydroajugapitin, a cautious and systematic approach is essential. This guide provides crucial safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): A Proactive Stance
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it as a potentially hazardous substance. The following table outlines the recommended personal protective equipment based on the task being performed. This guidance is derived from general best practices for handling chemicals of unknown toxicity.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or other chemically resistant gloves (double gloving recommended).[2] | Laboratory coat. | Recommended if the material is a powder or if aerosols may be generated. Use a certified respirator (e.g., N95 or higher).[1] |
| Conducting reactions and transfers | Chemical splash goggles and a face shield, especially when there is a risk of splashing.[1] | Chemically resistant gloves (double gloving recommended).[2] | Chemically resistant laboratory coat or apron over a lab coat. | Work in a certified chemical fume hood. A respirator may be necessary for certain procedures.[1] |
| Handling spills | Chemical splash goggles and a face shield.[1] | Heavy-duty, chemically resistant gloves.[1] | Chemically resistant suit or apron.[3] | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[3] |
| Waste disposal | Safety glasses with side shields or chemical splash goggles.[1] | Chemically resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers. |
Standard Operating Procedure for Handling this compound
A systematic workflow is critical to minimize exposure and ensure safety. The following diagram illustrates a standard operating procedure for handling this compound, from preparation to disposal.
Chemical Spill Response Plan
In the event of a spill, a rapid and organized response is crucial to contain the material and protect laboratory personnel. The following workflow outlines the key steps for managing a chemical spill.
Disposal of this compound Waste
Proper disposal of chemical waste is essential to protect human health and the environment.[4] Since the specific hazards of this compound are not well-defined, all waste generated should be treated as hazardous.
Operational Plan:
-
Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed containers.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use chemically resistant containers that are appropriate for the type of waste (e.g., glass for organic solvents, high-density polyethylene (B3416737) for aqueous solutions).[5] Ensure containers are in good condition and have secure lids.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[5] The date of accumulation should also be included.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
Disposal Plan:
-
Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of this compound waste. They will provide information on the proper procedures and documentation required.
-
Arrangement for Pickup: Arrange for a hazardous waste pickup with your EHS office. Do not attempt to dispose of chemical waste down the drain or in the regular trash.[4][6]
-
Documentation: Maintain a record of all waste generated and disposed of, in accordance with institutional and regulatory requirements.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound and other novel compounds, ensuring a culture of safety and responsibility within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
